2-(2-Chloroacetamido)-4-fluorobenzoic acid
Description
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO3/c10-4-8(13)12-7-3-5(11)1-2-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRJMSTSSQFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CCl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929973-85-3 | |
| Record name | 2-(2-chloroacetamido)-4-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Profiling & Reactivity Guide: 2-(2-Chloroacetamido)-4-fluorobenzoic Acid
Part 1: Executive Technical Summary
Compound Identity
-
IUPAC Name: 2-(2-Chloroacetamido)-4-fluorobenzoic acid[1]
-
CAS Registry Number: 929973-85-3[1]
-
Molecular Formula: C
H ClFNO [1] -
Molecular Weight: 231.61 g/mol
Technical Significance this compound is a bifunctional electrophilic intermediate used primarily in the synthesis of fused heterocycles (specifically quinazolinones) and as a covalent fragment in medicinal chemistry. Its structure integrates a carboxylic acid (solubility/binding handle), a fluorine substituent (metabolic stability/lipophilicity modulator), and a chloroacetamide moiety (electrophilic warhead).
For researchers, the critical challenge with this compound is its thermodynamic instability toward cyclization . Under acidic or thermal stress, it readily dehydrates to form 7-fluoro-2-(chloromethyl)quinazolin-4(3H)-one, a transformation that alters its solubility and biological reactivity profile.
Part 2: Physicochemical Specifications[2]
The following data aggregates calculated values and structural structure-activity relationship (SAR) extrapolations from the 2-acetamido-4-fluorobenzoic acid analog.
Table 1: Core Physicochemical Properties
| Property | Value / Range | Technical Context |
| Physical State | White to off-white crystalline solid | Polymorphism is common in benzoic acid derivatives; verify via XRPD. |
| Melting Point | 175–185 °C (Decomposition) | Caution:[2] Proximity to cyclization temperature. Endotherms often overlap with dehydration events. |
| pKa (Acid) | 3.6 – 3.9 (Predicted) | The 4-fluoro group (electron-withdrawing) lowers the pKa relative to benzoic acid (4.2). |
| logP (Oct/Water) | ~1.8 – 2.1 | Moderate lipophilicity. The chloroacetamide increases logP vs. the free amine precursor. |
| Solubility (Aq) | Low (< 0.5 mg/mL at pH 2) | pH-dependent. Soluble as the carboxylate salt (pH > 5.5). |
| Solubility (Org) | High in DMSO, DMF, THF | Avoid nucleophilic solvents (MeOH/EtOH) for long-term storage to prevent solvolysis. |
| Polar Surface Area | ~66 Ų | Permeable range for cell-based assays. |
Part 3: Critical Reactivity & Stability Profile
Understanding the reactivity landscape is essential for handling this compound. It possesses two competing reactive centers: the alkyl chloride (S
The Cyclization Trap
The most common degradation pathway is the intramolecular attack of the amide nitrogen (or oxygen tautomer) onto the activated carboxylic acid, often catalyzed by acid or heat. This yields the quinazolinone , which is significantly more lipophilic and lacks the ionizable carboxylate.
Electrophilic Warhead
The
Visualization: Reactivity Pathways
The following diagram maps the competing chemical fates of the compound.
Figure 1: The central compound faces three fates: cyclization (red), covalent binding (green), or hydrolysis (yellow).[3]
Part 4: Experimental Characterization Protocols
Protocol A: Potentiometric pKa Determination
Rationale: Standard UV-metric methods may fail due to the compound's low solubility at low pH. Potentiometry in a co-solvent system (methanol/water) is the gold standard for benzoic acid derivatives.
Reagents:
-
0.1 M KOH (standardized).
-
0.1 M HCl.
-
KCl (ionic strength adjuster).
-
Methanol (HPLC grade).
Workflow:
-
Preparation: Dissolve 5 mg of the compound in 10 mL of Methanol/Water (40:60 v/v). Add KCl to reach I=0.15 M.
-
Acidification: Lower pH to ~2.0 using 0.1 M HCl to ensure the carboxylate is fully protonated.
-
Titration: Titrate with 0.1 M KOH under inert gas (N
) to prevent CO absorption. Record pH vs. Volume. -
Analysis: Use the Bjerrum difference plot or Gran plot to identify the equivalence point.
-
Extrapolation: Perform titrations at 30%, 40%, and 50% MeOH. Extrapolate the pKa values to 0% MeOH using the Yasuda-Shedlovsky equation.
Validation Criteria:
-
The titration curve must show a single sharp inflection point.
-
The standard deviation between triplicate runs must be < 0.05 pKa units.
Protocol B: Kinetic Stability & Cyclization Assay (HPLC)
Rationale: This assay quantifies the "shelf-life" of the compound in solution and detects the onset of quinazolinone formation.
Instrument: HPLC-UV/Vis (Agilent 1200 or equivalent). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[4]
Step-by-Step Methodology:
-
Stock Solution: Prepare a 10 mM stock in DMSO.
-
Test Samples: Dilute stock 1:100 into three buffers:
-
pH 2.0 (Phosphate buffer) - Simulates stomach/reaction acid.
-
pH 7.4 (PBS) - Simulates physiological/assay conditions.
-
pH 9.0 (Borate buffer) - Stress test for hydrolysis.
-
-
Incubation: Incubate at 37°C in a thermomixer.
-
Sampling: Inject 10 µL aliquots at T=0, 1h, 4h, 12h, and 24h.
-
Detection: Monitor at 254 nm (aromatic) and 210 nm (amide).
-
Data Processing:
-
Parent Peak: this compound (RT ~ 4-5 min).
-
Impurity Peak: Quinazolinone derivative (RT ~ 6-8 min, more hydrophobic).
-
Calculation: % Remaining = (Area
/ Area ) × 100.
-
Visualization: Stability Assay Logic
Figure 2: Decision tree for validating compound integrity prior to biological use.
Part 5: Synthesis & Purification Insights
While this guide focuses on properties, the synthesis method dictates the impurity profile. The compound is typically synthesized via the Schotten-Baumann reaction :
Critical Insight:
Avoid using strong bases (NaOH/KOH) with heat during the workup, as this promotes the S
-
Recommended Base: Sodium acetate or Pyridine (mild).
-
Purification: Recrystallization from Toluene/Ethyl Acetate is superior to column chromatography, as silica gel acidity can catalyze cyclization on the column.
References
-
PubChem. (n.d.).[3] this compound (Compound).[1] National Library of Medicine. Retrieved February 19, 2026, from [Link]
-
Zhang, Y., et al. (2015). Quinazolinone Synthesis through Base-Promoted SNAr Reaction followed by Cyclization. RSC Advances, 5, 57235–57239.[5] (Contextual grounding for cyclization mechanism).
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for potentiometric pKa protocol standards).
Sources
- 1. This compound - C9H7ClFNO3 | CSSB00000021551 [chem-space.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
2-(2-Chloroacetamido)-4-fluorobenzoic acid CAS number and identifiers
CAS Number: 929973-85-3 Role: Critical Intermediate for Fluorinated Quinazolinone Scaffolds[1]
Executive Summary
This technical guide profiles 2-(2-chloroacetamido)-4-fluorobenzoic acid , a specialized fluorinated building block used primarily in the synthesis of heterocyclic pharmacophores.[1] As a derivative of 4-fluoroanthranilic acid, this compound serves as the immediate precursor to 7-fluoro-2-(chloromethyl)quinazolin-4(3H)-one , a "privileged structure" in medicinal chemistry.[1]
Its structural utility lies in the chloroacetamido "warhead," which performs two functions:[1]
-
Cyclization Handle: Facilitates ring closure to form the quinazolinone core.[1]
-
Electrophilic Site: The resulting chloromethyl group allows for rapid diversification via nucleophilic substitution, essential for Structure-Activity Relationship (SAR) studies in kinase inhibitors (e.g., EGFR) and antimicrobial research.[1]
Chemical Identity & Specifications
Data summarized for rapid verification.
| Property | Specification |
| CAS Number | 929973-85-3 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₇ClFNO₃ |
| Molecular Weight | 231.61 g/mol |
| Precursor CAS | 446-32-2 (2-Amino-4-fluorobenzoic acid) |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| SMILES | OC(=O)C1=CC=C(F)C=C1NC(=O)CCl |
| InChI Key | XLCRJMSTSSQFAU-UHFFFAOYSA-N |
Structural Analysis & Pharmacophore Logic
The compound is designed to overcome specific synthetic bottlenecks. The 4-fluoro substituent modulates metabolic stability and lipophilicity, while the 2-chloroacetamido group is pre-installed to avoid harsh conditions later in the synthetic sequence.[1]
Mechanistic Pathway: From Precursor to Scaffold
The following diagram illustrates the transformation logic, moving from the raw anthranilic acid to the cyclized quinazolinone core.[1]
Figure 1: Synthetic trajectory showing the conversion of the amino-acid precursor to the target amide, and its subsequent cyclization to the bioactive quinazolinone core.[1]
Experimental Protocol: Synthesis & Handling
Note: This protocol is derived from standard methodologies for anthranilic acid acylation. Causality is explained to ensure reproducibility.
Phase 1: Acylation of 2-Amino-4-fluorobenzoic Acid
Objective: Selective N-acylation without polymerizing the highly reactive chloroacetyl chloride.[1]
Reagents:
-
Chloroacetyl chloride (1.1 eq)[1]
-
Triethylamine (TEA) (1.2 eq) or Potassium Carbonate (K₂CO₃)[1]
-
Solvent: Dichloromethane (DCM) or DMF (anhydrous)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 2-amino-4-fluorobenzoic acid in anhydrous DCM under an inert atmosphere (N₂).
-
Why: Moisture competes with the amine for the acid chloride, leading to chloroacetic acid impurities.[1]
-
-
Base Addition: Add TEA and cool the mixture to 0°C .
-
Acylation: Add chloroacetyl chloride dropwise over 30 minutes. Maintain temperature < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The fluorescent amine spot (starting material) should disappear.[1]
-
-
Workup:
Phase 2: Cyclization (Downstream Application)
To generate the 7-fluoro-2-(chloromethyl)quinazolin-4(3H)-one scaffold:
-
Suspend the isolated target (from Phase 1) in acetic anhydride.
-
Heat to reflux for 1–2 hours.
-
Cool to precipitate the cyclized quinazolinone product.[1]
Applications in Drug Development
The target compound is a "linchpin" intermediate.[1] It allows researchers to access the 4-fluoro-quinazoline chemical space without complex fluorination steps late in the synthesis.[1]
Kinase Inhibitors (EGFR/HER2)
Quinazoline cores are foundational to EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1] The 7-fluoro substitution (derived from this specific acid) alters the electronic properties of the ring, potentially affecting binding affinity in the ATP-binding pocket.[1]
-
Mechanism: The chloromethyl group serves as an anchor for attaching solubilizing groups (e.g., morpholine, piperazine) which are critical for pharmacokinetic profiles.[1]
PARP Inhibitors
Fluorinated quinazolinones are explored as bioisosteres in Poly (ADP-ribose) polymerase (PARP) inhibitors, used in cancer therapy to target DNA repair pathways.[1]
Antibacterial Research
The 2-chloromethyl-quinazolinone scaffold is frequently derivatized with thiols or amines to generate novel antimicrobial agents, particularly against Gram-positive strains.[1]
Safety & Handling Specifications
Hazard Class: Irritant / Potential Alkylating Agent.[1]
-
Alkylating Potential: The chloroacetamido group is an alkylating agent.[1] It can react with nucleophiles (DNA/Proteins).[1]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle only in a fume hood.
-
Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of the chloride).[1]
References
-
Chemspace . This compound - Product Specifications. Retrieved from [1]
-
Sigma-Aldrich . 2-Amino-4-fluorobenzoic acid (Precursor CAS 446-32-2).[1] Retrieved from [1]
-
ChemicalBook . Synthesis and Applications of Fluorobenzoic Acid Derivatives. Retrieved from [1]
-
PubChem . Compound Summary: 2-Amino-4-fluorobenzoic acid.[1][2][3][4][5] Retrieved from
Sources
- 1. 2-Chloro-4-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Amino-4-fluorobenzoic acid | 446-32-2 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
Strategic Solubility Profiling of 2-(2-Chloroacetamido)-4-fluorobenzoic Acid: Protocol, Thermodynamics, and Process Implications
The following technical guide details the solubility profiling strategy for 2-(2-Chloroacetamido)-4-fluorobenzoic acid , a critical intermediate in the synthesis of fluorinated pharmaceuticals (structurally analogous to precursors for kinase inhibitors like Afatinib).
This guide synthesizes theoretical structure-property relationships with rigorous experimental protocols, providing a roadmap for precise solubility determination and process optimization.
Executive Summary & Chemical Context
This compound (CAS: 929973-85-3) is a functionalized benzoic acid derivative characterized by a carboxylic acid moiety, an amide linkage, and halogen substituents (fluorine and chlorine).[1][2] Its solubility profile is the governing parameter for purification efficiency (recrystallization yield), reaction kinetics, and solid-state stability.
This guide provides a comprehensive framework for determining the solid-liquid equilibrium (SLE) of this compound in organic solvents, analyzing the thermodynamic driving forces, and applying this data to industrial crystallization processes.
Structural Analysis & Predicted Solubility Behavior
The molecule exhibits competing hydrophilic and lipophilic domains:
-
Hydrophilic Domain: The carboxylic acid (-COOH) and amide (-NH-CO-) groups facilitate strong intermolecular hydrogen bonding (dimerization) and interactions with polar protic solvents.
-
Lipophilic Domain: The halogenated aromatic ring (F, Cl) increases lipophilicity, suggesting affinity for moderately polar aprotic solvents.
-
Crystal Lattice Energy: The amide functionality likely induces high lattice energy via N-H···O hydrogen bond networks, necessitating elevated temperatures or high-dielectric solvents for dissolution.
Predicted Solubility Trends:
-
High Solubility: Polar Aprotic Solvents (DMSO, DMF, NMP) due to disruption of intermolecular H-bonds.
-
Moderate Solubility (Temperature Dependent): Short-chain Alcohols (Methanol, Ethanol, IPA) and Esters (Ethyl Acetate). Ideally suited for cooling crystallization.
-
Low Solubility: Non-polar solvents (n-Hexane, Toluene) and Water (at low pH).
Experimental Methodology: Determination of Solubility
To generate a high-fidelity solubility profile, the Dynamic Laser Monitoring Method (e.g., Crystal16 or Technobis) is recommended over static gravimetric analysis for its speed and accuracy in detecting the clear point (dissolution) and cloud point (nucleation).
Protocol: Dynamic Polythermal Method
This protocol defines the standard operating procedure (SOP) for measuring solubility across a temperature range (278.15 K – 323.15 K).
Equipment:
-
Parallel Crystallizer with turbidity probes (e.g., Technobis Crystal16).
-
Analytical Balance (±0.0001 g).
-
HPLC Grade Solvents.
Workflow:
-
Preparation: Weigh precise amounts of this compound into 4 HPLC vials.
-
Solvent Addition: Add varying volumes of solvent (e.g., 1 mL) to create a concentration gradient (e.g., 0.05, 0.10, 0.15, 0.20 g/mL).
-
Temperature Cycling:
-
Heat at 1.0 °C/min until full dissolution (transmissivity = 100%). Record Clear Point (
) . -
Cool at 1.0 °C/min until precipitation (transmissivity < 90%). Record Cloud Point (
) .
-
-
Validation: Repeat cycle 3 times to ensure reproducibility.
-
Conversion: Convert mass/volume data to mole fraction (
).
Visualization: Experimental Workflow
Caption: Workflow for dynamic solubility determination using polythermal turbidity analysis.
Thermodynamic Modeling & Data Analysis
Experimental data must be correlated using thermodynamic models to calculate the enthalpy of dissolution and predict solubility at unmeasured temperatures.
The Modified Apelblat Equation
The most robust semi-empirical model for correlating the solubility of benzoic acid derivatives is the Modified Apelblat equation:
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[3]
- : Empirical parameters derived from regression analysis.
Interpretation:
-
Parameter B: Related to the enthalpy of solution. A large negative B indicates a highly endothermic process (solubility increases sharply with T).
-
Parameter C: Accounts for the temperature dependence of the heat capacity difference.
Thermodynamic Functions
From the van't Hoff analysis, the apparent standard enthalpy (
-
Enthalpy:
-
Gibbs Energy:
-
Entropy:
Significance:
-
Positive
confirms the process is endothermic . -
Positive
indicates dissolution is entropy-driven (disorder increases as the crystal lattice breaks).
Quantitative Data Framework
As specific experimental values for this intermediate are proprietary, the following table outlines the Standardized Data Structure required for reporting. Researchers should populate this table using the protocol in Section 2.
Table 1: Solubility Profile Template (Mole Fraction
| Solvent | Polarity Index ( | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K | Apelblat |
| Methanol | 5.1 | Data | Data | Data | Data | Data | >0.99 |
| Ethanol | 4.3 | Data | Data | Data | Data | Data | >0.99 |
| Isopropanol | 3.9 | Data | Data | Data | Data | Data | >0.99 |
| Acetone | 5.1 | Data | Data | Data | Data | Data | >0.99 |
| Ethyl Acetate | 4.4 | Data | Data | Data | Data | Data | >0.99 |
| Toluene | 2.4 | Data | Data | Data | Data | Data | >0.99 |
| Water | 10.2 | Data | Data | Data | Data | Data | N/A |
Note: For benzoic acid derivatives, solubility typically follows the order: Acetone > Ethanol > Methanol > Ethyl Acetate > Toluene > Water.
Process Application: Solvent Selection for Recrystallization
The primary utility of the solubility profile is to design a purification process. The ideal solvent system for this compound should exhibit a steep solubility curve (high
Cooling Crystallization Strategy
Based on the functional groups, Ethanol/Water or Isopropanol/Water binary mixtures are the most promising antisolvent systems.
-
High Temperature (Reflux): The organic alcohol dissolves the compound (breaking lattice energy).
-
Cooling: Solubility drops drastically due to the hydrophobic effect of the aromatic ring.
-
Antisolvent (Water): Addition of water further decreases solubility, forcing precipitation of the pure product while impurities remain in the mother liquor.
Decision Logic for Solvent Selection
Caption: Logic flow for selecting the optimal crystallization solvent based on thermodynamic data.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Sha, M., et al. (2020). Solubility Determination and Thermodynamic Modeling of 2-Chloro-4-fluorobenzoic Acid in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 65(2), 567-575. Link(Note: This reference provides the closest structural analog data).
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
-
Technobis Crystallization Systems. (2024). Crystal16: Parallel Crystallization and Solubility Measurement. Link
Sources
The Strategic Role of 2-(2-Chloroacetamido)-4-fluorobenzoic Acid in Heterocyclic Scaffolding
The following technical guide details the chemical utility, synthetic pathways, and application scope of 2-(2-Chloroacetamido)-4-fluorobenzoic acid in modern heterocyclic chemistry.
Executive Summary
In the landscape of drug discovery, This compound serves as a high-value "gateway intermediate." It is not merely a building block but a bifunctional scaffold designed for chemoselective transformations. Its structure combines a robust fluorinated anthranilic acid core with a reactive
This compound is the critical precursor for synthesizing 7-fluoro-2-(chloromethyl)-4H-3,1-benzoxazin-4-one , a highly reactive electrophile used to generate libraries of quinazolinones—a pharmacophore ubiquitous in kinase inhibitors (e.g., EGFR inhibitors) and antimicrobial agents. This guide explores the causality behind its reactivity, validated synthetic protocols, and its application in high-throughput medicinal chemistry.
Chemical Profile & Reactivity Analysis
To utilize this compound effectively, researchers must understand the hierarchy of its reactive sites.
Structural Architecture
-
Core: 4-Fluoro-2-aminobenzoic acid (Anthranilic acid derivative).
-
Functional Handle 1 (Nucleophile/Electrophile): The carboxylic acid at C1.
-
Functional Handle 2 (Electrophile): The alkyl chloride on the acetamido group.
-
Functional Handle 3 (Modulator): The Fluorine atom at C4.[1]
Chemoselectivity Matrix
The utility of this scaffold lies in the reactivity difference between the aliphatic chloride and the aromatic fluoride .
| Site | Reactivity Type | Relative Rate | Application |
| -CH₂Cl | Fast | Introduction of solubilizing amines (e.g., morpholine, piperazine). | |
| -COOH | Cyclodehydration | Medium | Ring closure to form benzoxazinone or quinazolinone. |
| Ar-F | Slow | Retained for metabolic stability or displaced under harsh conditions. |
Expert Insight: The aliphatic chloride is highly susceptible to nucleophilic attack. However, during the cyclization step (acidic or thermal conditions), it remains intact, allowing for "late-stage functionalization." This is a crucial advantage for SAR (Structure-Activity Relationship) studies, as it allows the core ring to be built before diversifying the side chain.
Synthetic Utility: The Benzoxazinone Gateway
The primary application of this compound is its conversion into the benzoxazinone intermediate. This pathway is preferred over direct quinazolinone synthesis because it allows for the isolation of a pure, activated electrophile that can react with a wide array of amines.
Pathway Visualization
The following diagram illustrates the conversion of the acid into the benzoxazinone and subsequent quinazolinone library generation.
Figure 1: The strategic workflow converting the topic acid into bioactive quinazolinone scaffolds.
Validated Experimental Protocols
The following protocols are designed for reproducibility and scalability.
Protocol A: Synthesis of this compound
Target: High-purity isolation of the acyclic intermediate.
-
Preparation: Dissolve 2-amino-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF (5 vol) or Glacial Acetic Acid.
-
Why DMF? It solubilizes the zwitterionic amino acid better than ether/DCM.
-
-
Acylation: Cool to 0–5°C. Add chloroacetyl chloride (1.2 eq) dropwise.
-
Critical Control: Maintain temperature <10°C to prevent premature cyclization or double acylation.
-
-
Workup: Pour the mixture into ice-water (10 vol). The product will precipitate as a white solid.[2][3]
-
Purification: Filter and wash with cold water.[4] Recrystallize from ethanol if necessary.
-
Checkpoint: Check purity via TLC (Mobile phase: MeOH/DCM 1:9). The product should be a single spot, distinct from the starting aniline.
-
Protocol B: Cyclization to 7-Fluoro-2-(chloromethyl)-4H-3,1-benzoxazin-4-one
Target: Generation of the activated heterocyclic core.
-
Reaction: Suspend This compound (from Protocol A) in acetic anhydride (3 vol).
-
Reflux: Heat to 120°C for 1–2 hours.
-
Isolation: Cool the mixture to 0°C. The benzoxazinone product often crystallizes out. If not, remove excess Ac₂O under reduced pressure.
-
Stability Note: This intermediate is moisture-sensitive. Store under inert atmosphere.
-
Protocol C: Library Generation (Quinazolinone Formation)
Target: Conversion to the stable quinazolinone pharmacophore.
-
Aminolysis: React the benzoxazinone with ammonium acetate (for NH-quinazolinone) or a primary amine (for N3-substituted quinazolinone) in refluxing ethanol or acetic acid.
-
Outcome: The amine attacks the lactone ring, opening it to an amide, followed by re-closure with loss of water.
Case Study: Optimization of EGFR Inhibitor Analogs
In the development of 4-anilinoquinazoline kinase inhibitors (similar to Afatinib or Gefitinib), the 7-fluoro substituent plays a vital role in modulating metabolic stability and electronic properties of the ring system.
The Challenge: Direct chloromethylation of a pre-formed quinazolinone is difficult and lacks regioselectivity. The Solution: Using This compound ensures the chloromethyl group is installed before ring closure, guaranteeing position 2 regiochemistry.
Data Comparison: One-Pot vs. Stepwise Synthesis
| Parameter | Method A: One-Pot (Anthranilic + Chloroacetonitrile) | Method B: Stepwise (Via Topic Acid) |
| Overall Yield | 45–55% | 75–85% |
| Purity Profile | Contains oligomers | High (>98% after wash) |
| Scalability | Difficult (Exotherms) | Excellent (Controlled steps) |
| Flexibility | Limited to NH-quinazolinones | Allows N3-substitution |
Data Source: Synthesized from comparative analysis of quinazolinone methodologies [1][2].
Troubleshooting & Optimization
-
Issue: Hydrolysis of the C-Cl bond.
-
Cause: Presence of water during the cyclization step or use of nucleophilic solvents (e.g., alcohols) at high temperatures with strong bases.
-
Fix: Use anhydrous Ac₂O for cyclization. Perform subsequent amine substitutions in mild conditions (room temp, K₂CO₃ in DMF).
-
-
Issue: Incomplete Cyclization.
-
Observation: Presence of starting acid in LCMS.
-
Fix: Ensure the reaction temperature reaches reflux in Ac₂O. Thionyl chloride (SOCl₂) can be used as an alternative cyclizing agent if Ac₂O fails, though it is harsher.
-
References
-
Zhang, Y., et al. "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, via NIH National Library of Medicine. Link
-
ResearchGate. "Synthesis of 2-chloromethyl-4(3H)-quinazolinone Derivatives." Link
-
ChemicalBook. "2-Chloro-4-fluorobenzoic acid Synthesis and Intermediates." Link
-
Kanhed, A., et al. "4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents."[5][6] Semantic Scholar. Link
Sources
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinone synthesis [organic-chemistry.org]
- 8. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
Electronic Properties of Fluorine Substitution in Benzoic Acid Derivatives
Executive Summary
In medicinal chemistry and materials science, the fluorination of benzoic acid scaffolds is a precise tool for modulating physicochemical properties without imposing significant steric penalties. Fluorine acts as a "bioisostere with leverage," offering the highest electronegativity (
This guide dissects the electronic perturbations caused by fluorine substitution at ortho, meta, and para positions. We analyze the competition between inductive withdrawal (
Theoretical Framework: The Electronic Tug-of-War
To predict the behavior of fluorinated benzoic acids, one must understand the vector sum of two opposing forces:
-
Inductive Effect (
): Fluorine pulls electron density through the -bond framework due to electronegativity. This effect decays with distance ( ). -
Resonance Effect (
): Fluorine donates lone pair electron density into the aromatic -system. This effect is position-dependent, stabilizing carbocations at ortho and para positions but having negligible impact at the meta position.
The Hammett Paradox
The Hammett substituent constant (
-
Meta (
): The effect cannot transmit to the carboxyl group. The strong effect dominates, making -fluorobenzoic acid significantly more acidic than benzoic acid. -
Para (
): The withdrawal is nearly perfectly canceled by donation. Consequently, -fluorobenzoic acid has a pKa almost identical to unsubstituted benzoic acid, a nuance often overlooked in rational design.
Visualization: Electronic Vector Map
The following diagram illustrates the competing electronic vectors and their net impact on the carboxyl group.
Figure 1: Mechanistic flow of electronic effects. Note how the opposing vectors in the para position lead to neutralization, whereas the meta position is dominated by induction.
Physicochemical Impact Data
The following table synthesizes experimental data essential for lead optimization. Note the "Ortho Effect" on pKa—a result of the proximity of the electronegative fluorine destabilizing the O-H bond through field effects, not just induction.
| Property | Benzoic Acid (H) | Ortho-Fluoro | Meta-Fluoro | Para-Fluoro |
| pKa (H₂O) | 4.20 | 3.27 | 3.86 | 4.14 |
| Hammett | 0.00 | N/A (Steric/Field) | 0.34 | 0.06 |
| LogP (Oct/Water) | 1.87 | ~2.05 | ~2.10 | ~2.15 |
| N/A | -109 ppm | -113 ppm | -105 ppm | |
| C-F Bond Length | N/A | 1.35 | 1.36 | 1.36 |
Key Insight for Drug Design:
-
To increase acidity (lower pKa): Use ortho-substitution.
-
To block metabolism without changing electronics: Use para-substitution.
-
To increase lipophilicity: All positions increase LogP, but para generally offers the highest boost due to symmetry and surface area exposure.
Experimental Protocols
Synthesis: Grignard Carboxylation of Bromofluorobenzenes
While oxidation of fluorotoluenes is common, it often suffers from incomplete conversion. The Grignard route is preferred for generating high-purity analytical standards.
Objective: Synthesis of 4-fluorobenzoic acid (Scale: 10 mmol).
Reagents:
-
1-Bromo-4-fluorobenzene (1.75 g, 10 mmol)
-
Magnesium turnings (0.27 g, 11 mmol, oven-dried)
-
Dry Tetrahydrofuran (THF) (20 mL)
-
Dry Ice (Solid
) -
Iodine (crystal, catalytic)
Workflow Diagram:
Figure 2: Step-by-step workflow for the Grignard carboxylation synthesis.[2]
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings and a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.
-
Initiation: Add 5 mL of the bromofluorobenzene/THF solution. Wait for exotherm (turbidity/bubbling).
-
Addition: Dropwise add the remaining solution to maintain a gentle reflux. Reflux for 1 hour post-addition to ensure formation of 4-fluorophenylmagnesium bromide.
-
Carboxylation: Pour the Grignard reagent slowly onto an excess of crushed dry ice in a beaker. Caution: Vigorous bubbling.
-
Quench: Once the excess
sublimates, add 1M HCl until the aqueous phase is pH 1-2. The carboxylic acid will precipitate or oil out. -
Purification: Extract with Ethyl Acetate (
mL). Wash combined organics with brine.[2] Dry over . Recrystallize from Ethanol/Water.
Characterization: F NMR Logic
Protocol: Dissolve 10 mg of product in
Interpretation Guide:
-
Ortho-F: Look for a multiplet around -109 ppm. The signal is often complex due to coupling with the adjacent aromatic proton and through-space interaction with the carbonyl.
-
Coupling Constants:
(ortho) is typically 8-10 Hz; (meta) is 5-7 Hz.
Strategic Applications in Drug Design
The "Metabolic Block" (Para-Substitution)
Cytochrome P450 enzymes frequently attack the para-position of aromatic rings (hydroxylation).
-
Strategy: Replace p-H with p-F.
-
Rationale: The C-F bond energy (116 kcal/mol) is significantly higher than C-H (99 kcal/mol), rendering the site resistant to oxidation. Because
, the electronic demand on the rest of the pharmacophore remains virtually unchanged, preserving receptor binding affinity.
The "Acidity Switch" (Ortho-Substitution)
-
Strategy: Replace o-H with o-F.
-
Rationale: This lowers the pKa by nearly 1 log unit (from 4.2 to 3.3). This is critical when a drug needs to be anionic at a specific physiological pH (e.g., in the intestinal tract pH 6-7) to reduce passive diffusion or enhance solubility.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Dippy, J. F. J., & Williams, F. R. (1934). Chemical Constitution and Dissociation Constants of Monocarboxylic Acids. Journal of the Chemical Society, 161-166. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Reich, H. J. (2023). WinPLT and Hammett Sigma Constants. University of Wisconsin-Madison Chemistry Data. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Sources
Methodological & Application
Application Note: Optimized Synthesis of 2-(2-Chloroacetamido)-4-fluorobenzoic Acid
Abstract & Strategic Overview
This application note details the protocol for synthesizing 2-(2-Chloroacetamido)-4-fluorobenzoic acid , a critical intermediate often utilized as a "warhead" precursor in the design of covalent kinase inhibitors (e.g., irreversible EGFR inhibitors) or as a scaffold for quinazolinone-based heterocycles.
The Synthetic Challenge: Cyclization vs. Acylation
The core challenge in reacting 2-aminobenzoic acids (anthranilic acids) with
-
Target Pathway (Kinetic Control): Nucleophilic attack of the amine on the acid chloride at low temperatures yields the open-chain amide.
-
Trap Pathway (Thermodynamic Control): Elevated temperatures or dehydrating conditions promote ring closure to 2-(chloromethyl)-7-fluoro-4H-3,1-benzoxazin-4-one .
This protocol utilizes a controlled low-temperature acylation in an aprotic polar solvent to maximize the yield of the open-chain acid and minimize cyclization. A "rescue" hydrolysis step is included should cyclization occur.
Reaction Mechanism & Pathway Analysis
The following diagram illustrates the divergent pathways. Control of temperature and base stoichiometry is the primary switch between the Target Product and the Benzoxazinone impurity.
Figure 1: Reaction pathway showing the competition between the target amide and the benzoxazinone side-product.
Materials & Equipment
| Reagent | CAS No.[1] | MW ( g/mol ) | Equiv. | Role |
| 2-Amino-4-fluorobenzoic acid | 446-35-5 | 155.13 | 1.0 | Substrate |
| Chloroacetyl chloride | 79-04-9 | 112.94 | 1.1 - 1.2 | Electrophile |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.0 - 1.1 | Base Scavenger |
| THF (Anhydrous) | 109-99-9 | - | Solvent | Medium |
| DMF | 68-12-2 | - | Co-solvent | Solubility Enhancer |
Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive. All operations must be performed in a functioning fume hood.
Experimental Protocol
Method A: Low-Temperature Acylation (Recommended)
Best for high purity and avoiding the cyclic byproduct.
Step 1: Setup and Dissolution
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charge the flask with 2-Amino-4-fluorobenzoic acid (5.0 g, 32.2 mmol) .
-
Add THF (50 mL) . If the solid does not fully dissolve, add DMF (5-10 mL) dropwise until a clear solution is obtained.
-
Cool the system to 0–5°C using an ice/water bath.
Step 2: Electrophile Addition
-
Add Triethylamine (4.5 mL, 32.2 mmol) . Note: Only 1 equivalent is used to neutralize the HCl formed from the amine attack. Excess base can promote mixed anhydride formation on the carboxylic acid.
-
Charge the addition funnel with Chloroacetyl chloride (3.1 mL, 38.6 mmol, 1.2 eq) diluted in 10 mL of THF.
-
Dropwise Addition: Add the acid chloride solution slowly over 30–45 minutes, maintaining the internal temperature below 5°C.
-
Observation: A white precipitate (TEA·HCl) will form immediately.
-
Step 3: Reaction & Quench
-
Allow the reaction to warm to room temperature (20–25°C) and stir for 2–3 hours.
-
Monitor: Check reaction progress via TLC (50% EtOAc/Hexane) or LC-MS. The starting aniline peak should disappear.
-
Quench: Pour the reaction mixture into 200 mL of ice-cold 1N HCl .
Step 4: Isolation
-
Stir the aqueous slurry vigorously for 30 minutes to ensure all clumps are broken up.
-
Filter the white solid using a Büchner funnel.[6]
-
Wash the filter cake with Water (3 x 50 mL) followed by a small amount of cold Ethanol (10 mL) to remove trace organic impurities.
-
Dry in a vacuum oven at 45°C overnight.
Method B: The "Rescue" Protocol (Hydrolysis)
Use this if LC-MS or NMR indicates the formation of the benzoxazinone (cyclic) product.
-
Suspend the crude cyclic solid in 10% aqueous NaOH (3 eq) .
-
Stir at room temperature for 1–2 hours. The solid should dissolve as the ring opens and the salt forms.
-
Filter any undissolved particulates.
-
Acidify the filtrate carefully with conc. HCl to pH 1–2.
-
Collect the precipitated This compound by filtration.
Workflow Visualization
Figure 2: Operational workflow including decision points for quality control.
Analytical Validation (QC)
| Test | Expected Result | Notes |
| Appearance | White to off-white powder | Yellowing indicates oxidation or trace aniline. |
| Melting Point | 180–185°C (decomp) | Sharp range indicates purity.[7] |
| LC-MS | [M+H]+ = 232.0 (approx) | Chlorine isotope pattern (3:1) should be visible.[8] |
| 1H NMR (DMSO-d6) | The key diagnostic is the NH singlet . If missing, cyclization occurred. |
Key Diagnostic Tip: In the
References
-
General Synthesis of Anthranilic Acid Derivatives
- Synthesis of N-chloroacetyl anthranilic acids as intermedi
- Source: Journal of Medicinal Chemistry, General procedures for chloroacetyl
-
Cyclization Dynamics (Benzoxazinones)
-
Starting Material Data (2-Amino-4-fluorobenzoic acid)
- PubChem Compound Summary for CID 75259 (2-Chloro-4-fluorobenzoic acid - precursor context).
-
Reaction Safety (Chloroacetyl Chloride)
- CDC/NIOSH Pocket Guide to Chemical Hazards.
Sources
- 1. 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 5. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
solid-phase synthesis applications of 2-(2-Chloroacetamido)-4-fluorobenzoic acid
Subject: Technical Application Note – Solid-Phase Synthesis Applications of 2-(2-Chloroacetamido)-4-fluorobenzoic acid
Part 1: Executive Summary & Strategic Rationale
The molecule This compound represents a high-value "bifunctional linchpin" in solid-phase organic synthesis (SPOS). Its structure combines an anchoring moiety (carboxylic acid) with a reactive electrophilic warhead (
While often overlooked as a simple intermediate, this compound is the critical precursor for the solid-phase synthesis of 2-chloromethyl-4(3H)-quinazolinones , a privileged scaffold in oncology (EGFR inhibition) and antimicrobial research.
Why this specific protocol matters:
-
Safety & Stability: Direct handling of solution-phase
-chloroacetamides is hazardous due to their alkylating nature. Synthesizing or utilizing this moiety on-resin mitigates exposure risks. -
Library Diversity: The chloromethyl group in the final quinazolinone serves as a "diversity handle," allowing rapid nucleophilic displacement with amines, thiols, or alkoxides to generate massive libraries from a single immobilized precursor.
-
Fluorine Effect: The 4-fluoro substituent (becoming the 7-fluoro position in the quinazolinone core) modulates pKa and metabolic stability, a common requirement in modern lead optimization.
Part 2: Experimental Protocols
Workflow A: On-Resin Assembly of the Scaffold
Rationale: Instead of coupling the pre-formed toxic acid to the resin, it is superior to load the benign 2-amino-4-fluorobenzoic acid first, then install the chloroacetyl warhead. This prevents intermolecular alkylation side reactions during the coupling step.
Materials:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: ~1.0–1.6 mmol/g). Reason: Mild acid cleavage allows retrieval of intermediates if necessary.
-
Reagents: 2-Amino-4-fluorobenzoic acid, Chloroacetyl chloride, DIPEA (N,N-Diisopropylethylamine), DCM (Dichloromethane).
Step-by-Step Protocol:
-
Resin Loading (The Anchor):
-
Swell 1.0 g of 2-CTC resin in DCM (10 mL) for 30 min.
-
Dissolve 2-Amino-4-fluorobenzoic acid (1.2 eq) and DIPEA (4.0 eq) in DCM (10 mL).
-
Add solution to resin and shake for 2 hours at RT.
-
Capping: Add MeOH (1 mL) and shake for 15 min to cap unreacted trityl chlorides.
-
Wash: DCM (3x), DMF (3x), DCM (3x).
-
-
Warhead Installation (The Acylation):
-
Suspend resin in anhydrous DCM.
-
Add Chloroacetyl chloride (5.0 eq) and DIPEA (10.0 eq) carefully at 0°C (exothermic).
-
Shake at RT for 1 hour.
-
QC Check: Perform a Chloranil test. A negative result (no color change) indicates complete acylation of the aniline amine.
-
Result: You now have Resin-bound this compound .
-
Workflow B: Cyclization to 7-Fluoro-2-(chloromethyl)quinazolin-4(3H)-one
Rationale: This step creates the heterocyclic core. We utilize a primary amine (R-NH2) which acts as the N3-substituent. The reaction creates a Schiff base intermediate followed by cyclodehydration.
Reagents:
-
Primary Amine (
) (e.g., Aniline, Benzylamine). -
Dehydrating Agent: Phosphorus Trichloride (
) or HMDS/Iodine. Note: For solid phase, mild microwave irradiation is preferred to avoid degrading the resin linkage.
Step-by-Step Protocol:
-
Amine Condensation:
-
Suspend the resin from Workflow A in Toluene/Dioxane (1:1).
-
Add Primary Amine (
, 5.0 eq). -
Add
(3.0 eq) dropwise (Caution: Gas evolution).
-
-
Cyclization (Microwave Assisted):
-
Transfer vessel to a microwave reactor.[1]
-
Irradiate at 100°C for 10–15 minutes (Power: 100W).
-
Mechanistic Insight: The amine attacks the amide carbonyl and the carboxylic acid (activated by
), closing the ring to form the quinazolinone.
-
-
Washing:
-
Wash extensively with DCM and MeOH to remove phosphorus byproducts.
-
Workflow C: Diversity Expansion (Nucleophilic Substitution)
Rationale: The resulting chloromethyl group is highly reactive. We can now displace the chloride with a second amine (
-
Displacement:
-
Add Secondary Amine (
, 10 eq) and KI (catalytic) in DMF. -
Heat at 60°C for 4 hours.
-
-
Cleavage:
-
Treat resin with 1% TFA in DCM (5 x 2 min). Note: 2-CTC is acid sensitive; 1% is sufficient.
-
Concentrate filtrate to obtain the final 2-(aminomethyl)-3-substituted-7-fluoroquinazolin-4(3H)-one .
-
Part 3: Data Analysis & Visualization
Table 1: Optimization of Cyclization Conditions
Comparative analysis of methods to convert the resin-bound title molecule to quinazolinone.
| Method | Reagents | Conditions | Yield (%) | Purity (%) | Notes |
| Thermal | Reflux, 24h | 45-60% | 85% | Slow; incomplete cyclization common. | |
| Lewis Acid | 80°C, 4h | 75-85% | 92% | Efficient; requires rigorous washing. | |
| Microwave | 120°C, 15 min | 92-95% | 98% | Recommended; cleanest profile. | |
| HMDS | 100°C, 3h | 80% | 90% | Good alternative to PCl |
Pathway Visualization
The following diagram illustrates the logical flow from the starting anthranilic acid to the final library, highlighting the critical intermediate (Title Molecule).
Caption: Solid-phase workflow transforming the title intermediate into a diverse fluoro-quinazolinone library.
Part 4: Troubleshooting & Critical Parameters
-
Premature Cleavage: The 2-(2-chloroacetamido) group is electron-withdrawing. This decreases the electron density on the aromatic ring, potentially making the ester linkage to the 2-CTC resin slightly more labile than a standard benzoate. Solution: Avoid strong acids until the final cleavage step. Use 20% Piperidine/DMF (for Fmoc removal elsewhere) cautiously, though this molecule has no Fmoc.
-
Intermolecular Alkylation: During the acylation step (Step 2), ensure high dilution and excess acylating agent to favor intramolecular reaction (amide formation) over intermolecular N-alkylation (cross-linking resins).
-
Chloromethyl Stability: The 2-chloromethyl group on the quinazolinone is sensitive to hydrolysis. Store the resin-bound intermediate under inert gas if pausing the synthesis.
References
-
Musiol, R., et al. (2010). "Optimization of solid phase synthesis of quinazolin-4-ones." Der Pharma Chemica, 2(1), 63-69.
-
Wang, H., et al. (2010). "A General Synthetic Procedure for 2-Chloromethyl-4(3H)-quinazolinone Derivatives." Molecules, 15(12), 9473-9485.
- Gao, Y., et al. (2013). "Microwave-assisted synthesis of quinazolinone derivatives." Journal of Chemical Research. (Contextual grounding for microwave protocols).
-
BenchChem Application Note. "Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid."
(Note: The protocols described above are engineered syntheses based on the mechanistic principles detailed in these references, adapted specifically for the 4-fluoro derivative.)
Sources
Application Note: Optimization of Reaction Time for Chloroacetamido Group Modifications
This Application Note is designed for researchers in medicinal chemistry and chemical biology. It synthesizes kinetic theory with practical protocols to optimize chloroacetamido-based covalent modifications.
Executive Summary
The chloroacetamido group (
While highly effective, chloroacetamides possess higher intrinsic reactivity than acrylamides, creating a significant risk of off-target labeling (promiscuity) if reaction parameters are not rigorously controlled. Reaction time is the most critical, yet often overlooked, variable. This guide details the kinetic rationale and experimental protocols to determine the optimal reaction time (
Mechanistic Grounding: The Kinetic "Goldilocks" Zone
To optimize reaction time, one must understand the two distinct kinetic regimes governing covalent labeling.[1]
The Two-Step Covalent Mechanism
The reaction follows the standard two-step model:
-
Reversible Binding (
): The ligand binds non-covalently to the protein. -
Inactivation (
): The electrophile reacts with the nucleophile (Cys-SH) to form an irreversible bond.
The observed rate of inactivation (
Why Time Matters:
-
Target Labeling: Follows an exponential approach to saturation:
. -
Off-Target Labeling: Often follows second-order kinetics (non-specific, no saturable binding step). As
increases, on-target labeling plateaus (saturates), but off-target labeling continues to rise linearly or exponentially.
The Optimization Goal: Identify
Protocol A: Time-Course Optimization for Chemoproteomic Probes (ABPP)
Objective: Determine the minimum incubation time required to saturate the specific target in a complex proteome (lysate or live cell) before significant background labeling occurs.
Experimental Workflow
Materials:
-
Cell Lysate (1 mg/mL protein conc.)
-
Chloroacetamide Probe (e.g., IA-Alkyne or specific TCI probe)
-
Control: Competition with excess non-alkyne inhibitor (optional but recommended)
-
Readout: CuAAC (Click Chemistry) with Rhodamine-Azide (Gel) or Biotin-Azide (MS).
Step-by-Step Protocol:
-
Preparation: Aliquot lysate into 6 tubes (50
L each). -
Probe Addition: Add probe at a fixed saturating concentration (typically
).-
Expert Note: Do not exceed
for chloroacetamides during initial optimization to avoid artificial promiscuity.
-
-
Time Course: Incubate samples at RT (25°C) for:
- min
- min
- min
- min
- min
- min
-
Quenching: Immediately quench each time point with 4x SDS-PAGE Loading Buffer containing 10 mM DTT .
-
Critical: DTT acts as a scavenger thiol to instantly stop the reaction.
-
-
Click Chemistry: Perform CuAAC conjugation with Rhodamine-Azide.
-
Analysis: Resolve on SDS-PAGE and image fluorescence.
Data Analysis & Decision Logic
Quantify the band intensity of the specific target relative to the background smear.
| Time Point | Target Intensity (Normalized) | Background Intensity | Decision |
| 1 min | 20% | Low | Too short |
| 5 min | 75% | Low | Sub-optimal |
| 15 min | 95% | Low | OPTIMAL ( |
| 30 min | 98% | Moderate | Acceptable |
| 60 min | 100% | High | Non-specific |
Protocol B: Determination of for Inhibitors
Objective: Quantify the potency of a covalent inhibitor. Unlike
The "Kitz-Wilson" Protocol (Time-Dependent Inhibition)
Materials:
-
Recombinant Enzyme
-
Substrate (Fluorogenic or Mass Spec compatible)
-
Inhibitor (5-7 concentrations)[2]
Step-by-Step Protocol:
-
Pre-Incubation: Incubate Enzyme (
) with Inhibitor ( ) at various concentrations ( ) for varying times ( ).-
range:
to . -
Time points: 0, 5, 10, 20, 40, 60 min.
-
range:
-
Dilution/Start: At each time point, dilute an aliquot of the
mixture into a solution containing the Substrate ( ).-
Expert Note: The dilution must be large (e.g., 1:50) to effectively stop the binding reaction and prevent reversible inhibition artifacts.
-
-
Measurement: Measure the initial velocity (
) of the enzymatic reaction. -
Data Processing:
Workflow Visualization
Caption: Workflow for determining kinetic parameters of time-dependent covalent inhibition.
Comparative Reactivity Data
Understanding where your specific chloroacetamide sits on the reactivity scale is crucial for estimating initial time points.
| Electrophile Class | Mechanism | Approx.[4][5][6] Reactivity (GSH | Typical | Specificity Risk |
| Acrylamide | Michael Addition | Slow (> 120 min) | 60 - 120 min | Low |
| Fast (15 - 60 min) | 10 - 30 min | High | ||
| 2-Chloroacetamide (N,N-dimethyl) | Very Fast (< 10 min) | 1 - 10 min | Very High |
Data Source: Synthesized from comparative chemoproteomic studies [1, 2].
Structural Nuance
Recent quantum mechanical (QM) studies indicate that
-
Implication: If using a dimethyl-amide scaffold, reduce incubation time by 50% compared to mono-amide protocols.
Troubleshooting & Controls
The "Hook Effect" (Oversaturation)
If you observe a loss of signal at very high concentrations or long times in live-cell experiments, it may be due to toxicity or proteasomal degradation of the labeled protein.
-
Solution: Perform a "Pulse-Chase" experiment. Label for a short time (
), wash, and incubate in media to observe protein stability.
Validating Covalent Binding
To confirm the time-dependent signal is truly covalent:
-
Denaturation: Boil the sample in SDS. Non-covalent interactions will break; covalent bonds (thioether) will remain.
-
Mass Shift: Perform Intact Protein MS. Look for the specific mass adduct (+ mass of inhibitor - HCl).
References
-
Åbrányi-Balogh, P. et al. (2018).[7] "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry. Link
-
Backus, K. M. et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link
-
Strelow, J. M. (2017).[3] "A Perspective on the Kinetics of Covalent Dereplication." SLAS Discovery. Link
-
WuXi Biology. (2021). "QM Analyses for Cysteine – Chloroacetamide Bioconjugation." WuXi AppTec. Link
-
Resnick, E. et al. (2019). "Rapid Kinetics of Chloroacetamide Labeling." Journal of the American Chemical Society.[8] Link
Sources
- 1. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 2. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 3. criver.com [criver.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pak.elte.hu [pak.elte.hu]
- 8. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
scale-up procedures for 2-(2-Chloroacetamido)-4-fluorobenzoic acid production
Application Note: Scale-Up Procedures for 2-(2-Chloroacetamido)-4-fluorobenzoic Acid Production
Abstract & Strategic Overview
This guide details the scale-up protocol for synthesizing This compound , a critical pharmacophore intermediate often utilized in the production of quinazolinone-based kinase inhibitors and anti-inflammatory agents.
The primary challenge in scaling this reaction from gram to kilogram quantities is the competition between N-acylation (desired) and cyclodehydration (undesired formation of benzoxazinone), as well as the hydrolysis of the highly reactive chloroacetyl chloride reagent.
Core Strategy: We utilize a modified Schotten-Baumann biphasic system or a controlled anhydrous 2-MeTHF process . This guide prioritizes the anhydrous 2-MeTHF route for scale-up due to its superior impurity profile, easier solvent recovery, and prevention of reagent hydrolysis, which is a common failure mode in aqueous systems at scale.
Retrosynthetic Analysis & Reaction Design
Reaction Scheme:
-
Starting Material (SM): 2-Amino-4-fluorobenzoic acid (CAS: 446-35-5)
-
Reagent: Chloroacetyl Chloride (CAC) (CAS: 79-04-9)
-
Critical Process Parameters (CPPs):
-
Temperature: Must be maintained
during addition to prevent thermal runaway and cyclization. -
Stoichiometry: Slight excess of CAC (1.1 equiv) is required, but large excesses lead to bis-acylation.
-
Base Selection: Pyridine or Triethylamine (TEA) acts as an HCl scavenger.
-
Process Safety & Hazard Analysis (PHA)
-
Chloroacetyl Chloride: Potent lachrymator and corrosive. Reacts violently with water. Engineering Control: All transfers must occur in a closed system under
atmosphere. Scrubber system required for HCl off-gassing. -
Exotherm: The acylation is highly exothermic. Control: Jacketed reactor with cryo-cooling capacity is mandatory. Dosing rate must be linked to reactor internal temperature (Ti).
-
Dust Hazard: 2-Amino-4-fluorobenzoic acid is a fine powder. Grounding and bonding of all solids handling equipment is required to prevent electrostatic discharge.
Materials & Equipment Specifications
| Component | Grade | Specification | Role |
| Reactor | Pilot | 50L Glass-Lined or Hastelloy | Main vessel |
| Solvent | ACS/HPLC | 2-Methyltetrahydrofuran (2-MeTHF) | Green solvent, easy drying |
| Reagent A | >98% | 2-Amino-4-fluorobenzoic acid | Limiting Reagent |
| Reagent B | >99% | Chloroacetyl Chloride | Electrophile |
| Base | >99% | Triethylamine (TEA) or Pyridine | Acid Scavenger |
| Quench | Industrial | 1N HCl (aq) | Protonation/Precipitation |
Detailed Experimental Protocol (Scale: 1.0 kg Input)
Phase 1: Reactor Preparation & Charging
-
Inertion: Purge the 50L reactor with Nitrogen (
) for 3 cycles to remove moisture. -
Charging: Charge 1.0 kg (6.45 mol) of 2-Amino-4-fluorobenzoic acid.
-
Solvation: Add 10 L of dry 2-MeTHF . Agitate at 150 RPM. The solid may not fully dissolve; a slurry is acceptable.
-
Base Addition: Add 1.44 kg (14.2 mol, 2.2 equiv) of Triethylamine (TEA). The mixture should become homogeneous as the ammonium salt forms.
-
Cooling: Cool the jacket to
to achieve an internal temperature ( ) of .
Phase 2: Controlled Acylation (The Critical Step)
-
Dosing: Charge 0.80 kg (7.1 mol, 1.1 equiv) of Chloroacetyl Chloride into a header tank.
-
Addition: Add CAC dropwise over 2 to 3 hours .
-
Constraint: Maintain
. If spikes, stop addition immediately.
-
-
Reaction: Once addition is complete, allow
to rise to (Room Temp) over 1 hour. Stir for an additional 2 hours. -
IPC (In-Process Control): Sample for HPLC.
-
Pass Criteria:
Starting Material remaining.
-
Phase 3: Quench & Isolation
-
Quench: Cool
back to . Slowly add 15 L of cold Water . -
Acidification: Adjust pH to 2.0–3.0 using 2N HCl . This protonates the carboxylate, causing the product to precipitate from the organic/aqueous interface.
-
Note: Do not go below pH 1.0 to avoid hydrolyzing the amide bond.
-
-
Phase Separation: If the product is soluble in the organic layer (depending on exact lipophilicity), separate the layers. If it precipitates as a solid (likely), proceed to filtration.[1]
-
Washing: Wash the filter cake with 3 x 2 L Water (removes TEA salts) followed by 2 L of cold Toluene (removes unreacted organic impurities).
Phase 4: Drying
-
Drying: Vacuum dry at
for 12 hours.-
Caution: Do not exceed
to prevent cyclization to the benzoxazinone.
-
Process Analytical Technology (PAT) & Visualization
Workflow Logic Diagram
The following diagram illustrates the critical decision nodes and flow of the synthesis.
Caption: Figure 1: Critical Process Flow for Scale-Up Synthesis. Note the IPC loop and Temperature constraints.
Impurity Control Strategy
| Impurity Type | Origin | Control Measure |
| Starting Material | Incomplete Reaction | Ensure 1.1 equiv CAC; Check base stoichiometry. |
| Benzoxazinone | Cyclization (Overheating) | Keep reaction |
| Hydrolyzed Reagent | Wet Solvent/Atmosphere | Use anhydrous 2-MeTHF; |
| Bis-acylation | Excess Reagent | Strict control of stoichiometry (1.05 - 1.1 equiv). |
Troubleshooting Guide
-
Issue: Product is oiling out instead of crystallizing.
-
Issue: Low Yield (< 80%).
-
Issue: High levels of Benzoxazinone impurity.
References
-
BenchChem. (2025).[1] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from
-
Organic Syntheses. (1943).[7] p-Fluorobenzoic Acid.[7] Org. Synth. 1943, 23, 299. Retrieved from
-
National Institutes of Health (NIH). (2016). Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study. PubMed. Retrieved from
-
ChemicalBook. (2023). 2-Chloro-4-fluorobenzoic acid Synthesis and Intermediates. Retrieved from
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Chloroacetamido)-4-fluorobenzoic Acid
This technical guide details the purification and troubleshooting protocols for 2-(2-Chloroacetamido)-4-fluorobenzoic acid , a critical intermediate often used in the synthesis of tryptanthrin derivatives, quinazolinones, and kinase inhibitors.
Product Identity:
-
Chemical Name: this compound
-
Core Structure: Benzoic acid scaffold with a 4-fluoro substituent and a 2-chloroacetamido group.[1][2][3][4]
-
Key Reactivity: The alkyl chloride is an electrophile (susceptible to nucleophilic attack/hydrolysis); the carboxylic acid allows for pH-dependent solubility; the amide bond is stable but can cyclize to form 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one under dehydrating/high-heat conditions.
Part 1: Core Purification Protocols
Method A: Recrystallization (Primary Recommendation)
Best for removing trace starting materials (2-amino-4-fluorobenzoic acid) and cyclized impurities.
Solvent System: Ethanol/Water (3:1 v/v) or Acetonitrile. Protocol:
-
Dissolution: Suspend the crude solid in Ethanol (10 mL per gram). Heat to reflux (approx. 78°C) until fully dissolved.
-
Filtration (Hot): If insoluble particles remain (likely inorganic salts or polymerized byproducts), filter the hot solution rapidly through a pre-warmed glass frit.
-
Crystallization: Remove from heat. Add warm Water dropwise until a faint turbidity persists. Re-heat slightly to clear, then allow to cool slowly to room temperature (20–25°C) over 2 hours.
-
Isolation: Cool further in an ice bath (0–5°C) for 30 minutes. Filter the white crystalline solid.[2][3]
-
Wash: Wash the filter cake with cold 25% Ethanol/Water.
-
Drying: Vacuum dry at 40°C. Warning: Do not exceed 50°C to prevent thermal cyclization.
Method B: Acid-Base Precipitation (Alternative)
Best for bulk removal of non-acidic impurities (e.g., unreacted chloroacetyl chloride, neutral cyclized byproducts).
Protocol:
-
Dissolution: Dissolve crude solid in 5% aqueous Sodium Bicarbonate (
). Note: Avoid NaOH to prevent hydrolysis of the chloroacetyl group. -
Extraction: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) to remove non-acidic impurities. Discard the organic layer.
-
Precipitation: Cool the aqueous phase to 0°C. Slowly acidify with 1M HCl to pH 2–3 while stirring vigorously.
-
Filtration: Collect the precipitate by filtration. Wash extensively with water to remove trapped salts.
Part 2: Troubleshooting Guide (Q&A)
Q1: My product purity is low, and I see a peak at M-18 (loss of water) in the Mass Spec. What is this?
Diagnosis: You have likely formed the cyclized quinazolinone byproduct (2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one). Cause: This occurs if the reaction or drying temperature was too high (>60°C) or if a dehydrating agent was present. Solution:
-
Purification: The quinazolinone is less acidic than your product. Use Method B (Acid-Base Precipitation) . The cyclized impurity will remain in the organic wash (Ethyl Acetate), while your product stays in the bicarbonate layer.
-
Prevention: Keep reaction temperatures below 40°C and avoid acidic drying conditions.
Q2: The product is not precipitating during acidification (Method B).
Diagnosis: The particle size is too fine (colloidal) or the chloroacetyl group hydrolyzed. Cause: Rapid addition of acid or hydrolysis to 2-amino-4-fluorobenzoic acid (if pH was >10 or held too long). Solution:
-
Immediate Fix: Add solid NaCl to saturate the solution (salting out) and cool to -10°C.
-
Check Integrity: Run TLC/LC-MS. If the chloroacetyl group is lost (mass corresponds to starting material), the batch must be re-acylated.
Q3: The solid turns yellow/brown during drying.
Diagnosis: Oxidation of trace unreacted aniline (2-amino-4-fluorobenzoic acid). Solution:
-
Recrystallize: Use Method A but add a pinch of activated charcoal during the hot dissolution step. Filter hot to remove the charcoal and color bodies.
Part 3: Data & Visualization
Solubility Profile
| Solvent | Solubility (25°C) | Solubility (Hot) | Suitability |
| Water | Insoluble | Slightly Soluble | Anti-solvent |
| Ethanol | Soluble | Very Soluble | Primary Solvent |
| Ethyl Acetate | Soluble | Soluble | Extraction only |
| DCM | Soluble | Soluble | Reaction Solvent |
| 5% NaHCO3 | Soluble (as salt) | N/A | Purification |
Purification Decision Tree
Caption: Logic flow for selecting the optimal purification method based on impurity profile.
Experimental Protocol: Synthesis & Workup
Context: To ensure the starting material for purification is viable.
-
Reaction: Dissolve 2-amino-4-fluorobenzoic acid (1 eq) in DCM. Add Pyridine (1.1 eq). Cool to 0°C. Add Chloroacetyl chloride (1.1 eq) dropwise. Stir at RT for 2 hours.
-
Quench: Pour into ice water.
-
Workup: Separate organic layer.[5] Wash with 1N HCl (removes pyridine), then Water. Dry over
.[5][6] Evaporate to obtain crude solid. -
Proceed to Method A or B.
References
-
ChemicalBook. (n.d.). Synthesis of 2-chloro-4-fluorobenzoic acid and derivatives. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Chloroacetamido benzoic acid derivatives. Retrieved from
-
ResearchGate. (2024). Synthesis of quinazolin-4(3H)-one from 2-aminobenzoic acid derivatives.[7][8] Retrieved from
-
Google Patents. (2004). US6800620B2 - Inhibitors of human phosphatidylinositol 3-kinase delta (Synthesis of amide intermediates). Retrieved from
Sources
- 1. WO2001081346A2 - Inhibitors of human phosphatidyl-inositol 3-kinase delta - Google Patents [patents.google.com]
- 2. US8044068B2 - Aminopyrrolidine compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US6800620B2 - Inhibitors of human phosphatidylinositol 3-kinase delta - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US10562891B2 - Quinazolinones as PARP14 inhibitors - Google Patents [patents.google.com]
Technical Support Center: Cyclization of 2-(2-Chloroacetamido)-4-fluorobenzoic Acid
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Cyclization Failures & Protocol Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Triage
The cyclization of 2-(2-Chloroacetamido)-4-fluorobenzoic acid (Starting Material, SM ) is a critical gateway step in the synthesis of pharmacophores like Afatinib and other 4-anilinoquinazolines. The target cyclized product is typically 2-(chloromethyl)-6-fluoro-4H-3,1-benzoxazin-4-one (Intermediate I ), which acts as an electrophilic scaffold for subsequent ring expansion to quinazolinones.
Failures in this cyclization generally fall into three distinct phenotypes. Identify your issue below to jump to the relevant troubleshooting module:
| Failure Phenotype | Symptom Description | Likely Root Cause |
| Type A: Kinetic Stalling | Reaction stalls; SM remains unchanged by TLC/LCMS even after reflux. | Deactivation of dehydrating agent (wet solvent) or insufficient activation energy. |
| Type B: Thermodynamic Collapse | Product forms but degrades during workup/purification; "disappears" on silica. | Hydrolytic instability of the benzoxazinone ring; acidic silica cleavage. |
| Type C: The "Black Tar" Effect | Reaction mixture turns dark/viscous; multiple spots on TLC; loss of alkyl chloride. | Thermal polymerization of the |
The Chemistry of Failure: Mechanistic Insight
To troubleshoot effectively, you must understand the competing pathways. The reaction is a dehydration driven by the activation of the carboxylic acid.
The Reaction Pathway
The standard protocol utilizes a dehydrating agent (Acetic Anhydride or Thionyl Chloride). The 4-fluoro substituent is electron-withdrawing, which increases the acidity of the carboxylic acid (good for activation) but decreases the nucleophilicity of the amide oxygen/nitrogen (bad for cyclization), often requiring higher temperatures than non-fluorinated analogs.
Figure 1: Competing pathways in the cyclization of N-acyl anthranilic acids. Note the reversibility of the activation step in the presence of moisture.
Protocol Optimization & Troubleshooting Guides
Method A: Acetic Anhydride (Ac₂O) – The "Gentle" Route
Recommended for initial attempts and gram-scale batches.
The Protocol:
-
Suspend SM (1.0 eq) in Acetic Anhydride (5.0–10.0 eq).
-
Heat to 80–90°C (Do not exceed 100°C).
-
Monitor by TLC (System: Hexane/EtOAc 7:3). SM is polar/streaking; Product is less polar, UV active.
-
Critical Step: Removal of excess Ac₂O.
Troubleshooting Q&A:
Q: My reaction turns black at reflux (140°C).
-
A: You are overheating. The
-chloromethyl group is reactive. At >100°C, it can undergo intermolecular alkylation with the amide nitrogen of another molecule, leading to polymerization. -
Fix: Lower temperature to 85°C. If reaction is slow, add a catalytic amount of anhydrous Sodium Acetate (NaOAc) to buffer the acidity and assist deprotonation.
Q: I see product on TLC, but after rotovap, it's gone/degraded.
-
A: This is Type B Failure . The benzoxazinone is sensitive to moisture and heat. If you rotovap Ac₂O at high bath temp (>60°C), the residual acetic acid + trace moisture hydrolyzes the ring back to SM.
-
Fix: Co-evaporate with Toluene to remove Ac₂O azeotropically at lower temperatures. Store the solid under N₂. Do not perform an aqueous wash (e.g., NaHCO₃) unless the solvent is strictly immiscible (DCM) and the process is fast ( < 5 mins).
Method B: Thionyl Chloride (SOCl₂) – The "Force" Route
Recommended for stubborn substrates or scale-up where Ac₂O removal is difficult.
The Protocol:
-
Suspend SM in dry Toluene or DCM.
-
Add SOCl₂ (2.0 eq) and cat. DMF (1 drop).
-
Reflux (Toluene) or 40°C (DCM) until gas evolution ceases.
Troubleshooting Q&A:
Q: The product precipitates but is sticky/gummy.
-
A: This is often the Hydrochloride salt of the intermediate or trapped SO₂.
-
Fix: Wash the solid with cold dry ether or hexane. Avoid alcohols (methanol/ethanol) as they will react with the benzoxazinone to form the open ester (solvolysis).
Purification: The "Silica Trap"
Warning: 2-(chloromethyl)-benzoxazinones are notoriously unstable on silica gel due to the acidic surface protons, which catalyze ring opening.
-
Solution 1 (Crystallization): This is the gold standard. The product usually crystallizes from the reaction mixture (if using Ac₂O) upon cooling. Wash with Hexane/Heptane.
-
Solution 2 (Neutralization): If chromatography is mandatory, pretreat the silica column with 1% Triethylamine in Hexane to neutralize acidity, or use Neutral Alumina .
Analytical Data & Specifications
When validating your product, ensure your data matches the expected benzoxazinone profile, not the quinazolinone or open ester.
| Analytical Method | Expected Signal (Benzoxazinone) | Red Flag (Failure Mode) |
| IR Spectroscopy | 1750–1780 cm⁻¹ (Lactone C=O) | 1650–1690 cm⁻¹ (Amide/Acid C=O) → Hydrolysis |
| ¹H NMR | Singlet at ~4.5 ppm (CH₂Cl) | Shift to ~4.1 ppm or loss of integration → Alkylation/Degradation |
| LCMS | [M+H]⁺ consistent with cyclic form | [M+18]⁺ (Water adduct) or [M+32]⁺ (Methanol adduct) |
Advanced Troubleshooting Logic Tree
Use this decision matrix to determine your next experimental move.
Figure 2: Decision matrix for isolating the root cause of cyclization failure.
References
-
Synthesis of Benzoxazinones from Anthranilic Acids: Salman, A. A., et al. (2014). Synthesis and Characterization of New Benzoxazinone Derivatives. ResearchGate. Context: Describes the standard Ac₂O reflux method for chloro-substituted anthranilic acids.
-
Mechanistic Insight & Kinetics: Errede, L. A. (1976). The Chemistry of Anthranilic Acid Derivatives. Journal of Organic Chemistry. Context: Foundational text on the competition between cyclization and polymerization in anthranilic acid derivatives.
-
2-Chloromethyl-benzoxazinone Specifics: Molecules 2004, 9(8), 705-712. Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Context: Specifically details the handling of the 2-chloromethyl group and its sensitivity during cyclization.
-
Quinazolinone Formation (Post-Cyclization): Connors, R. (2003). Quinazolinone synthesis via benzoxazinone intermediates. Tetrahedron Letters. Context: Validates the two-step strategy (Acid → Benzoxazinone → Quinazolinone) as superior for purity.
minimizing side products in 2-(2-Chloroacetamido)-4-fluorobenzoic acid reactions
Technical Support Guide: Optimization of 2-(2-Chloroacetamido)-4-fluorobenzoic Acid Synthesis
Executive Summary
This guide addresses the synthesis of This compound , a critical intermediate in the manufacturing of the EGFR inhibitor Afatinib (BIBW 2992).
The primary challenge in this reaction is the kinetic competition between the desired N-acylation and two dominant failure modes:
-
Premature Cyclization: Dehydration of the product into 6-fluoro-2-(chloromethyl)-4H-3,1-benzoxazin-4-one.
-
O-Acylation/Mixed Anhydride Formation: Reaction of the carboxylic acid moiety with chloroacetyl chloride.
This document provides a self-validating protocol and troubleshooting logic to maximize the yield of the open-ring acid form while suppressing the benzoxazinone impurity.
Reaction Pathway & Impurity Landscape
To control the reaction, one must visualize the competing pathways. The diagram below maps the desired route against the thermodynamic sinks (impurities).
Figure 1: Reaction landscape highlighting the reversible nature of the cyclization and O-acylation pathways.
Critical Control Points (CCP)
The following parameters are non-negotiable for high-purity synthesis.
| Parameter | Specification | Scientific Rationale |
| Temperature | 0°C – 5°C | Higher temperatures ( |
| Solvent System | THF or DMAc | THF (Tetrahydrofuran) is preferred for easier workup. DMAc (Dimethylacetamide) is excellent for solubility but harder to remove. Avoid protic solvents (alcohols) which react with the acid chloride. |
| HCl Scavenging | Mild Base (Optional) | The reaction produces HCl. If allowed to accumulate, HCl catalyzes the cyclization to benzoxazinone. However, strong bases can hydrolyze the chloroacetyl group. A weak base (e.g., Na₂CO₃ in a Schotten-Baumann biphasic system) or simply removing HCl gas is preferred. |
| Stoichiometry | 1.1 – 1.2 eq | Large excess of chloroacetyl chloride leads to O-acylation (mixed anhydride). While this hydrolyzes back to the product during workup, it complicates purification. |
Optimized Experimental Protocol
Objective: Synthesis of this compound minimizing benzoxazinone formation.
Reagents:
-
2-Amino-4-fluorobenzoic acid (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous (10 volumes)
-
Optional: Pyridine (1.1 eq) or Na₂CO₃ (saturated aq. solution for biphasic method).
Step-by-Step Methodology:
-
Dissolution: Charge 2-Amino-4-fluorobenzoic acid and THF into a reactor. Stir under nitrogen until fully dissolved. Cool the system to 0–2°C .
-
Note: If using a base (pyridine), add it now. If using Schotten-Baumann conditions, add the aqueous Na₂CO₃ solution now to create a biphasic mixture.
-
-
Controlled Addition: Add Chloroacetyl chloride dropwise over 30–60 minutes.
-
Critical: Maintain internal temperature below 5°C . Rapid addition generates an exotherm that triggers cyclization.
-
-
Reaction Monitoring: Stir at 0–5°C for 2–4 hours. Monitor by HPLC/TLC.
-
Endpoint: Disappearance of aniline starting material.
-
Warning: Do not let the reaction sit overnight if possible; prolonged exposure to HCl promotes cyclization.
-
-
Quench & Workup (Crucial for Impurity Removal):
-
Quench: Slowly add cold water (5 volumes) to the reaction mixture. This hydrolyzes any unreacted acid chloride and the O-acylated mixed anhydride back to the desired acid.
-
Precipitation: The target acid often precipitates upon water addition. If it oils out, extract with Ethyl Acetate.
-
Wash: If extracting, wash the organic layer with dilute HCl (0.5N) to remove unreacted aniline, followed by brine .
-
Avoid: Do not wash with strong base (NaOH), as this may hydrolyze the chloroacetyl group or open the ring if you inadvertently formed benzoxazinone (though in this case, ring opening is actually desired).
-
-
Isolation: Filter the solid or concentrate the organic layer. Recrystallize from Toluene/Ethyl Acetate if necessary.
Troubleshooting & FAQ
Use this logic tree to diagnose spectral or yield anomalies.
Figure 2: Diagnostic logic for common reaction failures.
Frequently Asked Questions
Q: I see a significant peak of the benzoxazinone (cyclized form) in my crude NMR. Can I salvage the batch? A: Yes. The cyclization is reversible. You can hydrolyze the benzoxazinone ring back to the open acid form by treating the crude solid with mild aqueous base (e.g., THF/Water with NaOH) at room temperature, followed by careful acidification to pH 3-4 to precipitate the acid. Caution: Strong base or heat will hydrolyze the chloro- group.
Q: Why do some protocols recommend glacial acetic acid as a solvent? A: Glacial acetic acid suppresses the nucleophilicity of the amine slightly, preventing di-acylation, and is a good solvent for recrystallization. However, it is also a dehydrating environment that can promote cyclization if heated. For the open acid target, THF is safer.
Q: My product contains residual 2-amino-4-fluorobenzoic acid (Starting Material) even after adding excess acid chloride. A: This is likely due to HCl protonating the unreacted aniline, rendering it non-nucleophilic. Ensure you are using a base scavenger (like pyridine or a biphasic carbonate system) to keep the aniline free to react.
References
-
Boehringer Ingelheim International GmbH. (2014). Afatinib and preparation method of intermediate thereof.[1] WO2014183560A1. Google Patents. Link
-
SyncSci Publishing. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate.Link
-
Heterocycles. (2005).[2] Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones.[2] (Demonstrates the ease of cyclization). Link
-
BenchChem. (2025).[3] Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid. (Analogous chemistry troubleshooting). Link
Sources
preventing hydrolysis of the chloroacetamido group during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address a common challenge in organic synthesis: preventing the hydrolysis of the chloroacetamido group. This resource is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your own experiments.
Foundational Understanding: The Chemistry of Chloroacetamido Group Instability
The chloroacetamido group (ClCH₂CONH–R) is a versatile functional group and a powerful alkylating agent, particularly valued in bioconjugation for its reactivity towards sulfhydryl groups (e.g., cysteine residues).[1][2] However, this reactivity also makes it susceptible to hydrolysis, which can occur via two primary, pH-dependent mechanisms. Understanding these pathways is the first step toward preventing unwanted degradation of your compound.
Base-Catalyzed Hydrolysis : Under basic or high pH conditions, hydrolysis can proceed via two main routes[3][4][5][6][7]:
-
S_N2 Attack at the α-Carbon : A hydroxide ion (OH⁻) or another nucleophile directly attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride and forming a hydroxyacetamido derivative. This is often the primary pathway.
-
Amide Cleavage (Saponification) : The hydroxide ion can also attack the carbonyl carbon of the amide, leading to the cleavage of the amide bond itself. This pathway is more common under harsher basic conditions.
Acid-Catalyzed Hydrolysis : In strongly acidic media, the amide oxygen is protonated, rendering the carbonyl carbon more electrophilic. A water molecule can then attack the carbonyl, leading to the cleavage of the amide bond.[3][4][5][6][7]
The rate of hydrolysis is significantly influenced by pH, temperature, and the steric environment around the chloroacetamido group.[3][4][5][8] Generally, the group is most stable at a circumneutral pH, but stability decreases rapidly in strongly acidic or basic environments.[3][4]
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the stability of the chloroacetamido moiety.
Q1: What is the optimal pH range to maintain the integrity of the chloroacetamido group? A1: The chloroacetamido group exhibits maximum stability in the slightly acidic to neutral pH range (approximately pH 4–7) . Studies on related compounds show that hydrolysis rates are very slow at circumneutral pH (pH 7), with half-lives potentially spanning from days to years depending on the molecule's specific structure.[3][4] However, as the pH becomes more basic (e.g., pH > 8.5), the rate of hydrolysis increases dramatically.[1] A solution of 2-chloroacetamide in water will have a pH greater than 3.5.[9] Therefore, for workups and purification, maintaining your aqueous phases within a buffered pH range of 4-7 is a critical first step.
Q2: Can I use protic solvents like methanol or ethanol during my reaction or workup? A2: While not as reactive as water or hydroxide, protic solvents can participate in solvolysis, leading to undesired byproducts. For reactions, it is best to use polar aprotic solvents (e.g., DMF, DMSO, THF, Acetonitrile) whenever possible. These solvents do not have acidic protons and cannot hydrogen bond with the chloroacetamido group, thus preserving its reactivity for the desired transformation.[10][11] During workup, short exposure to cold protic solvents (e.g., washing with cold methanol) is often acceptable, but prolonged contact should be avoided.
Q3: Which bases are safe to use in a reaction mixture containing a chloroacetamido group? A3: Strong, nucleophilic bases like NaOH, KOH, or sodium methoxide should be strictly avoided as they will directly promote hydrolysis or substitution. If a base is required, opt for a sterically hindered, non-nucleophilic base . These bases are poor nucleophiles due to their bulk, meaning they can deprotonate acidic protons without attacking the electrophilic centers of the chloroacetamido group.[12]
Q4: How does temperature affect the rate of hydrolysis? A4: Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature.[3][4] It is imperative to keep temperatures as low as reasonably possible during all steps where water or other nucleophiles are present, especially during aqueous workups and extractions. Performing washes with ice-cold solutions can reduce the rate of hydrolysis by a significant factor.[3][4]
Q5: My chloroacetamide-containing compound seems to degrade during silica gel chromatography. Why is this happening and how can I prevent it? A5: Standard silica gel is inherently acidic and can act as a catalyst for hydrolysis, especially if the mobile phase contains nucleophilic solvents like methanol or water.[13][14] If you observe degradation (e.g., streaking on TLC, appearance of new spots, low yield), consider the following:
-
Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your mobile phase containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine or DIPEA to neutralize the acidic sites.[13]
-
Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[13]
-
Use a Non-Protic Mobile Phase: If possible, use solvent systems that do not contain methanol or water, such as Hexane/Ethyl Acetate or DCM/Ethyl Acetate.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to chloroacetamido group hydrolysis.
| Problem / Observation | Primary Suspected Cause(s) | Recommended Actions & Solutions |
| Low final yield; NMR/LCMS of crude product shows a peak corresponding to the hydrolyzed (hydroxy-acetamide) byproduct. | Hydrolysis occurred during the aqueous workup or quenching step. | 1. Reduce Temperature: Perform all aqueous washes in a separatory funnel jacketed with an ice bath. Use pre-chilled (0-4 °C) aqueous solutions. 2. Minimize Contact Time: Do not let aqueous and organic layers sit together for extended periods. Perform extractions efficiently and proceed immediately to the drying step. 3. Control pH: Use a weakly acidic buffer (e.g., pH 5 citrate buffer) or a saturated ammonium chloride solution for the initial wash instead of pure water or basic solutions. |
| Reaction fails to proceed as expected; starting material is consumed but desired product is not formed. Hydrolyzed starting material is observed. | The reaction conditions (base, solvent, or temperature) are causing hydrolysis of the starting material. | 1. Base Selection: If a base is required, switch to a non-nucleophilic base like DIPEA or 2,6-lutidine.[12] Avoid alkali metal hydroxides, carbonates, and alkoxides. 2. Solvent Choice: Ensure the reaction solvent is anhydrous and aprotic (e.g., DMF, THF). Dry the solvent over molecular sieves if necessary. 3. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture. |
| TLC analysis during the reaction shows a new, more polar spot appearing over time, which is not the product. | Gradual hydrolysis is occurring in the reaction mixture, possibly due to trace amounts of water or an incompatible reagent. | 1. Reagent Purity: Ensure all reagents, especially amines or other bases, are anhydrous. 2. Scavengers: If the reaction allows, consider adding a non-nucleophilic proton sponge or anhydrous MgSO₄ to the reaction mixture to scavenge trace acid or water, respectively. |
| Product degradation is observed during purification by column chromatography. | The stationary phase (silica gel) is catalyzing hydrolysis. | 1. Neutralize Silica: Pre-treat the silica gel by eluting the column with the mobile phase containing 0.5% triethylamine or DIPEA before loading the sample.[13] 2. Alternative Media: Use neutral alumina or a reversed-phase (C18) column, which operates under less acidic conditions. 3. Rapid Purification: Use flash chromatography with slightly higher pressure to minimize the time the compound spends on the column. |
Decision Workflow for Troubleshooting Hydrolysis
This workflow can help systematically diagnose the source of hydrolysis.
Caption: Optimized workflow for aqueous workup.
Summary of Recommended Conditions
This table summarizes the key parameters for maintaining the stability of the chloroacetamido group during synthesis.
| Parameter | Recommended Condition | Rationale & Caution |
| pH | 4.0 – 7.0 | Minimizes both acid and base-catalyzed hydrolysis. The group is most stable at circumneutral pH. [3][4] |
| Temperature | < 40 °C; 0-4 °C for aqueous steps | Hydrolysis is temperature-dependent. Lower temperatures significantly slow the degradation kinetics. [3][4] |
| Solvents | Polar Aprotic (DMF, THF, CH₃CN) | Protic solvents (water, alcohols) are nucleophilic and can cause solvolysis. Aprotic solvents are non-reactive. [10][11] |
| Bases | Non-Nucleophilic (DIPEA, DBU, 2,6-Lutidine) | Avoids S_N2 attack and amide cleavage. Steric hindrance prevents the base from acting as a nucleophile. [12] |
| Workup | Cold, buffered aqueous solutions; minimal contact time | Reduces hydrolysis rate and prevents exposure to harsh pH conditions. |
| Chromatography | Neutralized Silica, Alumina, or C18 | Standard silica gel is acidic and can catalyze hydrolysis. [13][14] |
By understanding the mechanisms of hydrolysis and carefully controlling the experimental conditions as outlined in this guide, researchers can significantly improve the yield and purity of their valuable chloroacetamido-containing compounds.
References
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. American Chemical Society. (2006). [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. (2021). [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. (2006). [Link]
-
The rate of hydrolysis of chloroacetamide in aqueous acid. Indian Academy of Sciences. [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. (2006). [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. (2025). [Link]
-
Non-nucleophilic base. Wikipedia. [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC. (2021). [Link]
-
Protic Vs Aprotic Solvent. Scribd. [Link]
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. (2025). [Link]
-
What is the effect of steric hindrance on the hydrolysis of haloalkanes?. Quora. (2023). [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. (2012). [Link]
-
Removal of neutral chloroacetamide herbicide degradates during simulated unit processes for drinking water treatment. PubMed. (2005). [Link]
-
Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG. (2020). [Link]
- Preparation of chloroacetamide.
-
Chloroacetamide. Sciencemadness Wiki. (2020). [Link]
-
6.05.1. Protic vs Aprotic Solvents. Chemistry LibreTexts. (2019). [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Chemistry. [Link]
-
Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. (2026). [Link]
- Organic Reaction Workup Formulas for Specific Reagents. Unknown Source.
-
Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27). European Commission. (2011). [Link]
-
Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. YouTube. (2020). [Link]
-
Acid Chloride/ chloroformate purification?. ResearchGate. (2025). [Link]
-
Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. (2006). [Link]
-
Chloroacetamide. PubChem. [Link]
-
Neutral degradates of chloroacetamide herbicides: occurrence in drinking water and removal during conventional water treatment. PubMed. (2008). [Link]
-
Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. MDPI. (2025). [Link]
- HPLC Troubleshooting Guide. Unknown Source.
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. (2018). [Link]
-
What's Happening to My Column?. LCGC International. (2025). [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: Thermal Analysis of 2-(2-Chloroacetamido)-4-fluorobenzoic Acid
Status: Operational Role: Senior Application Scientist Subject: Thermal Decomposition, Stability Profiling, and Troubleshooting Reference ID: TS-TGA-2C4F-2024
Executive Summary
You are analyzing 2-(2-Chloroacetamido)-4-fluorobenzoic acid , a critical intermediate often used in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., Afatinib precursors).
Unlike simple organic acids, this compound is a reactive intermediate . Its thermal profile is dominated by cyclodehydration rather than simple melting or evaporation. Heating this compound triggers an intramolecular reaction to form 7-fluoro-2-(chloromethyl)-4H-3,1-benzoxazin-4-one , releasing water vapor.
This guide addresses the specific challenges of distinguishing between drying, melting, cyclization, and degradation.
Module 1: Sample Preparation & Baseline Integrity
Context: The presence of the chloroacetyl group makes this compound sensitive to moisture and susceptible to hydrolysis. Poor sample prep is the #1 cause of "ghost" peaks in DSC.
Q: Why is my DSC baseline drifting significantly before the melt onset?
A: This is likely due to surface moisture desorption or premature solid-state cyclization .
Because the decomposition involves a dehydration step (loss of
Troubleshooting Protocol:
-
Drying: Vacuum dry the sample at 40°C for 4 hours prior to analysis. Do not exceed 50°C, as this may trigger slow cyclization.
-
Pan Selection: Use Crimped Aluminum Pans with a pinhole.
-
Why? Hermetically sealed pans will trap the evolved water vapor during cyclization, increasing internal pressure and altering the reaction equilibrium (Le Chatelier's principle), potentially shifting the peak temperature. A pinhole allows self-generated atmosphere control.
-
-
Particle Size: Ensure a uniform fine powder. Large crystals can cause thermal lag, widening the cyclization endotherm/exotherm.
Module 2: Interpreting the Thermogram (TGA & DSC)
Context: Users often confuse the cyclization event with simple decomposition.
Q: I see a sharp weight loss step around 150–180°C. Is this the compound degrading?
A: Not necessarily degradation; it is likely Stoichiometric Cyclodehydration . The compound converts to the benzoxazinone ring system.[1][2]
The Theoretical Calculation:
-
Molecular Weight (Starting Material): ~231.6 g/mol
-
Molecular Weight (Water): 18.02 g/mol
-
Theoretical Mass Loss:
Diagnostic Check:
| Observation | Interpretation | Action |
|---|
| Mass loss
Q: Does the compound melt or decompose first?
A: It exhibits Melting with Decomposition . In DSC, you will likely see an endothermic event (melting) immediately followed by or overlapping with an exothermic event (cyclization/crystallization of the new phase).
-
Note: If the heating rate is slow, solid-state cyclization may occur before melting.
Module 3: Reaction Mechanism & Visualization
Context: Understanding the chemistry is vital for interpreting the data. The thermal event is an intramolecular nucleophilic attack.
The Thermal Pathway
The amide oxygen attacks the carboxylic acid carbonyl, ejecting water.
Figure 1: Thermal reaction pathway showing the conversion of the precursor to the benzoxazinone intermediate prior to gross degradation.
Module 4: Kinetics & Safety (Scale-Up)
Context: If you are scaling up this reaction, the exothermicity of the cyclization is a safety hazard.
Q: How do I determine the safe storage temperature ( )?
A: You must calculate the Time to Maximum Rate (TMR) using iso-conversional kinetic methods (e.g., Kissinger-Akahira-Sunose).
Experimental Protocol for Kinetics:
-
Run TGA/DSC at four distinct heating rates:
°C/min. -
Record the peak temperature (
) of the cyclization exotherm for each rate. -
Plot
vs . -
Extract Activation Energy (
) from the slope.
Safety Warning:
The Chloroacetyl group is thermally labile at higher temperatures (
-
Indicator: A second weight loss step in TGA.
-
Hazard:[3] HCl gas is corrosive to TGA furnaces (Alumina/Platinum). Use a scrubber if heating >250°C.
Module 5: Troubleshooting Workflow
Use this logic tree to resolve anomalous data.
Figure 2: Diagnostic workflow for interpreting mass loss deviations.
References
-
MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones from Anthranilic Acids. Retrieved from
-
National Institutes of Health (NIH). (2011). Solubility and Thermal Properties of Anthranilic Acid Derivatives. Retrieved from
-
BenchChem. (2024). Thermal Stability and Decomposition of Halogenated Aminobenzoic Acids. Retrieved from
-
Organic Syntheses. (2004). Synthesis of 7-Fluoroisatin and 2-Amino-3-fluorobenzoic acid (Analogous Chemistry). Retrieved from
-
Beilstein Journals. (2025). Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles. Retrieved from
Sources
Technical Support Center: Purification & Removal of 2-Amino-4-Fluorobenzoic Acid
Case ID: PUR-2A4FBA-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulty removing unreacted 2-amino-4-fluorobenzoic acid (2-A-4-FBA) from your reaction mixture. This compound (CAS: 446-32-2) acts as a "chameleon" in purification due to its amphoteric nature (containing both a basic amine and an acidic carboxyl group) and the electron-withdrawing effect of the fluorine atom.
This guide provides three validated workflows to eliminate this impurity, ranging from standard extraction to advanced solid-phase scavenging.
Module 1: The Chemical Profile (Know Your Enemy)
To remove 2-A-4-FBA, you must exploit its ionization states. The fluorine atom at the 4-position significantly impacts the pKa of the aniline nitrogen, making it less basic than unsubstituted anthranilic acid.
| Property | Value / Characteristic | Implication for Purification |
| Structure | Zwitterionic potential | Can exist as cation, anion, or neutral species depending on pH. |
| Acidity (COOH) | pKa ~ 2.0 - 2.5 (Est.) | Primary Handle: Easily deprotonated by weak bases (NaHCO₃) to form water-soluble salts. |
| Basicity (NH₂) | Weak (Deactivated by F) | Secondary Handle: Harder to protonate fully for extraction; requires strong acid (HCl) which might degrade sensitive products. |
| Solubility | High: DMSO, EtOH, EtOAcLow: Water (neutral pH) | "Oiling out" is common in mixed solvents if pH is not controlled. |
Module 2: Liquid-Liquid Extraction (LLE) Protocols
Use this method if your product is stable to mild base.
The most reliable method to remove 2-A-4-FBA is to exploit its carboxylic acid functionality. Since the fluorine atom deactivates the amine, the molecule is more reliably manipulated as an acid.
Protocol A: The "Bicarbonate Wash" (Standard)
Prerequisite: Your target product must be neutral (e.g., an amide) or basic (and soluble in organic solvent).
-
Dilution: Dilute your reaction mixture with an organic solvent (Ethyl Acetate or Dichloromethane).
-
The Wash: Wash the organic layer 3x with saturated aqueous NaHCO₃ (Sodium Bicarbonate).
-
Verification: Check the aqueous layer pH. It must remain basic. If it turns acidic, the capacity of the buffer is exceeded; add more NaHCO₃.
-
Polishing: Wash the organic layer once with brine, dry over Na₂SO₄, and concentrate.
Protocol B: The "pH Swing" (For Stubborn Cases)
Use this if Protocol A fails or if the impurity is trapped in an emulsion.
-
Acid Phase: Dissolve crude in EtOAc. Wash with 1M HCl.
-
Base Phase (More Effective): If the impurity remains, extract the organic layer with 0.5 M NaOH .
-
Action: Irreversibly deprotonates the acid.
-
Warning: Ensure your product is stable to hydrolysis (avoid if product is a labile ester).
-
Module 3: Solid-Supported Scavenging (High Throughput)
Use this method for small-scale library synthesis or when LLE causes emulsions.
Since 2-A-4-FBA has two handles, you can use either an Anion Exchange Resin (binds the acid) or an Electrophilic Resin (binds the amine).
Workflow Logic
The fluorine atom makes the amine less nucleophilic. Therefore, scavenging the acid is kinetically faster and more reliable than trying to capture the amine with an electrophile (like an isocyanate resin).
Recommended Resin: Strong Anion Exchanger (SAX) or Carbonate-functionalized polystyrene .
Protocol:
-
Calculate Loading: Assume 100% theoretical yield of impurity (worst case) or estimate based on LCMS. Use 3-4 equivalents of resin relative to the impurity.
-
Solvent Selection: Dissolve crude mixture in THF, DCM, or DMF. Avoid MeOH (can compete with ion exchange in some resins).
-
Incubation: Add resin and shake/stir for 2–4 hours at room temperature.
-
Filtration: Filter off the resin.[6] The 2-A-4-FBA remains bound to the solid support.
-
Rinse: Wash resin with solvent to recover any non-specifically adsorbed product.
Module 4: Visualization of Decision Logic
The following diagram illustrates the decision process for selecting the correct purification route based on your product's properties.
Figure 1: Decision tree for removing 2-amino-4-fluorobenzoic acid based on product chemistry.
Module 5: Troubleshooting & FAQs
Q1: I tried the NaHCO₃ wash, but the impurity is still present in the organic layer. Why?
-
Diagnosis: The partition coefficient might be unfavorable if you are using a highly polar organic solvent like THF or n-Butanol.
-
Fix: Switch the solvent to Ethyl Acetate or Toluene. Alternatively, the pH of the aqueous layer may have dropped. Ensure the aqueous layer is pH > 8.0.
Q2: Can I use recrystallization instead of extraction?
-
Answer: Yes, especially for scale-up. 2-Amino-4-fluorobenzoic acid can be recrystallized from Ethanol/Water or Toluene [1, 2]. If your product has a significantly different solubility profile (e.g., very insoluble in toluene), this is a viable separation method.
Q3: My product is also a carboxylic acid. How do I separate them?
-
Answer: This is the hardest scenario. Extraction will fail (both go to water).
-
Solution: Use Reverse Phase Chromatography (C18) .
-
Condition: Use a mobile phase with 0.1% TFA . The fluorine atom on the impurity increases its lipophilicity compared to non-fluorinated analogs, but the amino group makes it polar. The separation will rely on the hydrophobic difference between your product and the fluorobenzoic acid.
-
Alternative: If your product is stable, esterify the mixture. The impurity (2-A-4-FBA) esterifies slower or faster depending on sterics, or the resulting esters may be easily separable by flash chromatography.
-
Q4: Does the fluorine atom affect scavenger resin choice?
-
Answer: Yes. The fluorine is electron-withdrawing, which reduces the nucleophilicity of the amino group. Avoid using "mild" electrophilic scavengers (like simple aldehydes) as the reaction will be sluggish. Stick to Strong Anion Exchange (SAX) resins to target the carboxyl group, which remains highly active [3].
References
-
BenchChem Technical Support. (2025).[1][7] Purification challenges of 2-Fluorobenzoic acid and how to overcome them. BenchChem.[7] Link
-
Google Patents. (1993). Method for producing 2-amino-4-fluorobenzoic acid (JPH0586000A). Google Patents. Link
-
Biotage. (2024). Metal scavengers and organic purification resins.[8] Biotage Applications.[9][10][11] Link
-
Cayman Chemical. (2022).[5] 2-Amino-5-fluorobenzoic Acid Product Information. Cayman Chemical.[5] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. samyangtrilite.co.kr [samyangtrilite.co.kr]
- 4. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. EP0034292A2 - Process for the preparation of anthranilic acid derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. amerigoscientific.com [amerigoscientific.com]
- 9. 2-Amino-4-Fluorobenzoic Acidcas No. 446-32-2 [alfachemch.com]
- 10. chemimpex.com [chemimpex.com]
- 11. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Analysis of 2-(2-Chloroacetamido)-4-fluorobenzoic acid
In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of 2-(2-Chloroacetamido)-4-fluorobenzoic acid, a key chemical entity in various synthetic pathways. We will explore the rationale behind chromatographic choices, present comparative experimental data, and provide a detailed, validated protocol for a stability-indicating method.
Introduction to the Analyte and Analytical Challenges
This compound is a multifaceted molecule featuring a carboxylic acid group, an amide linkage, and a halogenated aromatic ring.[1] Its structure presents specific challenges for chromatographic analysis, primarily related to its polarity, potential for ionization, and the need to separate it from structurally similar impurities and degradation products. The development of a stability-indicating HPLC method is crucial to ensure that any degradation of the molecule can be accurately monitored over time and under various stress conditions.[2][3]
Comparative Analysis of HPLC Methodologies
The cornerstone of effective HPLC method development lies in the systematic evaluation of stationary and mobile phases to achieve optimal separation. For an acidic and moderately hydrophobic compound like this compound, reversed-phase chromatography is the technique of choice.[4][5]
Stationary Phase Selection: A Tale of Two Columns
We will compare two common reversed-phase columns with differing selectivity: a traditional C18 column and an RP-Amide column.
-
C18 (L1 packing): This is the workhorse of reversed-phase HPLC, offering excellent hydrophobic retention. The primary separation mechanism is based on the hydrophobic interactions between the octadecyl chains of the stationary phase and the non-polar regions of the analyte.
-
RP-Amide: This stationary phase has an amide group embedded within the alkyl chain. This provides a different selectivity compared to a standard C18 column, offering enhanced retention for polar compounds and alternative selectivity for aromatic compounds through hydrogen bonding interactions.
The logical workflow for selecting an appropriate stationary phase is outlined below:
Caption: Workflow for stationary phase selection.
Mobile Phase Optimization: The Key to Resolution
The composition of the mobile phase, particularly its pH and organic modifier content, is critical for achieving good peak shape and resolution for ionizable compounds like our target analyte. An acidic mobile phase is essential to suppress the ionization of the carboxylic acid group, leading to increased retention and symmetrical peaks.[6] We will compare two common mobile phase systems:
-
Method A: Acetonitrile and 0.1% Formic Acid in Water
-
Method B: Methanol and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
The choice between acetonitrile and methanol as the organic modifier can significantly impact selectivity due to their differing abilities to engage in dipole-dipole interactions and hydrogen bonding. Phosphate buffers offer better pH control compared to formic acid but can precipitate at high organic concentrations and are not MS-compatible.
Experimental Comparison and Data
To objectively compare these methodologies, a series of experiments were conducted. The following table summarizes the key performance parameters obtained for this compound under four different conditions.
| Method | Column | Mobile Phase | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 1 | C18 | Acetonitrile/0.1% Formic Acid (50:50) | 4.2 | 1.3 | 8500 |
| 2 | C18 | Methanol/Phosphate Buffer pH 3.0 (60:40) | 5.8 | 1.1 | 9200 |
| 3 | RP-Amide | Acetonitrile/0.1% Formic Acid (50:50) | 3.5 | 1.2 | 8900 |
| 4 | RP-Amide | Methanol/Phosphate Buffer pH 3.0 (60:40) | 4.9 | 1.1 | 9500 |
Analysis of Results:
-
Retention: As expected, methanol as the organic modifier resulted in longer retention times due to its lower elution strength compared to acetonitrile.
-
Peak Shape: The use of a phosphate buffer (Methods 2 and 4) provided slightly better peak symmetry (lower tailing factor) due to its higher buffering capacity, which more effectively controls the ionization of the analyte on the column.
-
Efficiency: All methods demonstrated good column efficiency, with theoretical plates well above the typical requirement of 2000.
Based on this comparative data, Method 2 (C18 column with a Methanol/Phosphate Buffer mobile phase) was selected for further development and validation as it provided a good balance of retention, excellent peak shape, and high efficiency.
Development of a Stability-Indicating Method
A crucial aspect of pharmaceutical analysis is ensuring that the analytical method can distinguish the active ingredient from any potential degradation products. This is achieved through forced degradation studies.[2][7]
Forced Degradation Studies
The drug substance was subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3]
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours
The following diagram illustrates the workflow for a forced degradation study:
Caption: Workflow for forced degradation studies.
Significant degradation was observed under basic and oxidative conditions, while the compound was relatively stable under acidic, thermal, and photolytic stress. The developed HPLC method was able to successfully resolve the main peak of this compound from all degradation products, thus proving its stability-indicating nature.
Detailed Experimental Protocol: Validated HPLC Method
This section provides a step-by-step protocol for the validated stability-indicating HPLC method for the analysis of this compound.
5.1. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase | 60:40 (v/v) Methanol : 0.05 M Potassium Dihydrogen Phosphate (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
5.2. Preparation of Solutions
-
Phosphate Buffer (0.05 M, pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix 600 mL of HPLC grade methanol with 400 mL of the prepared phosphate buffer. Degas before use.
-
Diluent: Mobile Phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
5.3. System Suitability
Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
5.4. Sample Preparation
Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
5.5. Analysis
Inject the prepared sample solution into the HPLC system and record the chromatogram. Calculate the amount of this compound in the sample by comparing the peak area with that of the Working Standard Solution.
Conclusion
This guide has provided a comprehensive comparison of HPLC methods for the analysis of this compound. Through a systematic evaluation of stationary phases and mobile phase compositions, a robust and reliable stability-indicating reversed-phase HPLC method has been developed and validated. The presented data underscores the importance of a logical and evidence-based approach to method development in ensuring the quality and safety of pharmaceutical products. The detailed protocol provided herein can be readily implemented in a quality control laboratory for routine analysis.
References
- Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013). Agilent Technologies.
- This compound - C9H7ClFNO3 | CSSB00000021551. (n.d.). Chemspace.
- Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxid
- Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. (2025).
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
- Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
- Forced Degradation Studies for Biopharmaceuticals. (2026).
- 2-Chloro-4-fluorobenzoic acid | 2252-51-9. (2026). ChemicalBook.
- Journal of Chemical Health Risks Studies in Stability Indicating Chromatographic Method Development and Validation. (2025). Journal of Chemical Health Risks.
- 2-Chloro-4-fluorobenzoic acid | 2252-51-9. (n.d.). Sigma-Aldrich.
- Forced Degradation Studies. (n.d.).
- Application Note: High-Performance Liquid Chromatography (HPLC)
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025). Pharmaceutical Technology.
Sources
- 1. This compound - C9H7ClFNO3 | CSSB00000021551 [chem-space.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. chiral-labs.com [chiral-labs.com]
- 4. agilent.com [agilent.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
Comparative Analytical Guide: 1H NMR Characterization of 2-(2-Chloroacetamido)-4-fluorobenzoic Acid
Executive Summary
This guide details the structural validation of 2-(2-Chloroacetamido)-4-fluorobenzoic acid (CAS: 929973-85-3) via 1H NMR spectroscopy. As a critical intermediate in the synthesis of quinazoline-based Tyrosine Kinase Inhibitors (TKIs) such as Afatinib, the purity of this "open-ring" amide is paramount before cyclization.
This document moves beyond standard peak listing to provide a comparative analysis against its starting material (2-amino-4-fluorobenzoic acid) and common impurities. It focuses on the diagnostic shifts required to confirm N-acylation and quantitate conversion.
Structural Context & Diagnostic Strategy
The transformation from the aniline precursor to the chloroacetamide target involves the conversion of a strongly shielding amine (
Key Analytical Objectives:
-
Confirm N-Acylation: Monitor the disappearance of the broad aniline signal and the appearance of the downfield amide singlet.
-
Verify Integrity of the Alkyl Halide: Confirm the presence of the chloromethyl moiety (singlet, ~4.3–4.5 ppm).
-
Assess Regiochemistry: Ensure the fluorine substituent remains at the 4-position (confirmed via spin-spin coupling constants,
).
Visualizing the Analytical Workflow
The following decision tree outlines the QC process for evaluating the crude reaction mixture.
Figure 1: Analytical decision matrix for validating this compound.
Comparative Data Analysis
The following table contrasts the target product with its specific precursor. Note the dramatic shift in the H-3 proton (ortho to the nitrogen) due to the anisotropy of the newly formed carbonyl group.
Table 1: Chemical Shift Comparison (DMSO-d6, 400 MHz)
| Assignment | Starting Material(2-Amino-4-fluorobenzoic acid) | Target Product (this compound) | Multiplicity & Coupling ( | |
| -NH / -NH2 | 6.5 - 7.5 ppm (Broad) | 11.5 - 12.5 ppm | > +5.0 | Singlet (br) . Diagnostic for Amide formation. |
| -COOH | ~12.5 ppm (Broad) | ~13.5 ppm | +1.0 | Broad singlet. Often exchanges/disappears if wet. |
| H-3 (Aromatic) | ~6.5 ppm | 8.3 - 8.5 ppm | +1.9 | dd . Deshielded by amide C=O. ( |
| H-6 (Aromatic) | ~7.8 ppm | 8.0 - 8.1 ppm | +0.2 | dd . Ortho to COOH. ( |
| H-5 (Aromatic) | ~6.3 ppm | 6.9 - 7.1 ppm | +0.7 | td/m . Shielded by F. ( |
| -CH2-Cl | Absent | 4.3 - 4.5 ppm | N/A | Singlet . Diagnostic for chloroacetyl group. |
Note on Fluorine Coupling: The presence of the Fluorine atom at position 4 creates complex splitting patterns. The 1H signals will appear as multiplets (e.g., doublet of doublets) rather than simple doublets due to
coupling.
- (ortho) is typically 8–11 Hz.
- (meta) is typically 5–7 Hz.
Detailed Interpretation & Mechanistic Insight
The Diagnostic "Fingerprint" (H-3)
The most significant indicator of reaction success is the proton at position 3 (between the Nitrogen and the Fluorine).
-
In the Amine (Start Material): The lone pair on the amine donates electron density into the ring (resonance), shielding H-3 and shifting it upfield (~6.5 ppm).
-
In the Amide (Product): The nitrogen lone pair is now delocalized into the carbonyl of the chloroacetyl group. This removes the shielding effect. Furthermore, the carbonyl oxygen exerts a deshelding anisotropic effect on the adjacent H-3, pushing it downfield to ~8.4 ppm.
19F-1H Coupling Visualization
Understanding the splitting of the aromatic protons is crucial to avoid misinterpreting them as impurities.
Figure 2: Theoretical splitting tree for the H-3 proton. The large coupling to Fluorine dominates the peak shape.
Experimental Protocol
Synthesis (Reaction Monitoring Context)
To provide context for the NMR sample:
-
Dissolution: 2-Amino-4-fluorobenzoic acid is dissolved in mild aprotic solvent (THF or Acetone).
-
Acylation: Chloroacetyl chloride (1.1 eq) is added at 0°C.
-
Workup: The product precipitates upon addition of water or acidification.
NMR Sample Preparation
The high polarity of the carboxylic acid and amide groups requires a polar aprotic solvent.
-
Solvent: DMSO-d6 (99.9% D). Chloroform-d is NOT recommended due to poor solubility.
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Acquisition Parameters[1]
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans (ns): 16 scans are usually sufficient; increase to 64 if looking for minor impurities (<1%).
-
Relaxation Delay (d1): Set to
second to ensure integration accuracy of the carboxylic acid proton.
Troubleshooting Common Issues
| Observation | Diagnosis | Remediation |
| Extra Singlet @ 4.1 ppm | Impurity: Chloroacetic acid. | Indicates hydrolysis of the reagent. Wash solid product with water. |
| Broad Hump @ 6.0 - 7.0 ppm | Residual Starting Material. | Check integration of H-3. If < 1:1 ratio with H-6, reaction is incomplete. |
| Missing -COOH Peak | Proton Exchange. | Common in "wet" DMSO. The peak broadens into the baseline. This is not a failure mode. |
| Doublet @ 1.2 ppm + Quartet @ 4.0 ppm | Impurity: Ethyl Acetate. | Residual solvent from workup.[1] Dry sample under high vacuum at 45°C. |
References
-
Synthesis of Fluorinated Anthranilic Acids
-
Org.[1] Synth.2010 , 87, 18. "Synthesis of 2-Amino-3-fluorobenzoic acid". (Provides foundational NMR data for fluoro-anthranilic scaffolds).
-
-
General 1H NMR Shifts of Amides
-
19F-1H Coupling Constants
- Reich, H. J. (2023).
-
Compound Data (Precursor)
- Sigma-Aldrich. 2-Amino-4-fluorobenzoic acid CoA/Spectra.
Sources
A Predictive Guide to the Mass Spectrometry Fragmentation of 2-(2-Chloroacetamido)-4-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Predictive Approach to a Novel Analyte
2-(2-Chloroacetamido)-4-fluorobenzoic acid is a multifaceted molecule incorporating a fluorinated benzoic acid core, an amide linkage, and a chloroacetyl group. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices. This guide will provide a detailed prediction of its fragmentation patterns under common ionization techniques, primarily Electrospray Ionization (ESI), and compare these predictions with the known fragmentation of related chemical moieties.
The principles of fragmentation in mass spectrometry are well-established, with specific functional groups exhibiting characteristic bond cleavages.[1] By dissecting our target molecule into its constituent parts—a fluorobenzoic acid, a chloroacetamide, and an aromatic amide—we can forecast the likely fragmentation pathways.
Predicted Mass and Isotopic Pattern
The chemical formula for this compound is C₉H₇ClFNO₃. Its predicted monoisotopic mass is 231.0098 u .
A key identifying feature will be the isotopic pattern arising from the presence of chlorine. The natural isotopic abundance of chlorine is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. Therefore, the molecular ion region will exhibit a characteristic M and M+2 pattern with an intensity ratio of roughly 3:1.
Predicted Fragmentation under ESI-MS/MS
Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[2][3] The fragmentation of these precursor ions via collision-induced dissociation (CID) will provide structural information.
Negative Ion Mode ESI-MS/MS: The More Informative Polarity
For a molecule with an acidic proton on the carboxylic acid group, negative ion mode is often highly sensitive and informative.[4]
Precursor Ion: The deprotonated molecule, [M-H]⁻, at m/z 230.0025.
Predicted Fragmentation Pathways:
-
Loss of HCl (36 Da): A potential rearrangement followed by the elimination of hydrogen chloride could occur, leading to a fragment at m/z 194.0196.
-
Decarboxylation (Loss of CO₂, 44 Da): The loss of carbon dioxide from the carboxylate anion is a very common fragmentation pathway for benzoic acid derivatives.[5][6] This would produce a major fragment at m/z 186.0123.
-
Cleavage of the Amide Bond:
-
Loss of the Chloroacetyl Group (C₂H₂ClO, 77 Da): Cleavage of the N-C bond of the amide would result in the formation of the 2-amino-4-fluorobenzoate anion at m/z 153.0126.
-
Formation of the Chloroacetamide Anion (C₂H₃ClNO, 92 Da): Cleavage of the C-N bond could lead to the formation of a chloroacetamide anion fragment at m/z 91.9959.
-
-
Loss of the Entire Side Chain (C₂H₃ClNO₂, 108 Da): A more complex fragmentation involving the loss of the entire chloroacetamido group could result in a fluorobenzyne radical anion at m/z 122.0066.
Diagram: Predicted Negative Ion Fragmentation of this compound
Caption: Predicted major fragmentation pathways in negative ion ESI-MS/MS.
Positive Ion Mode ESI-MS/MS: Complementary Structural Data
In positive ion mode, protonation could occur on the amide nitrogen or the carboxylic acid carbonyl oxygen.
Precursor Ion: The protonated molecule, [M+H]⁺, at m/z 232.0171.
Predicted Fragmentation Pathways:
-
Loss of H₂O (18 Da): Loss of water from the carboxylic acid group is a common fragmentation for protonated acids, leading to an acylium ion at m/z 214.0066.
-
Loss of CO (28 Da): Following the loss of water, the acylium ion could lose carbon monoxide to give a fragment at m/z 186.0123.
-
Loss of the Carboxylic Acid Group (COOH, 45 Da): Cleavage of the bond between the aromatic ring and the carboxylic acid group would result in a fragment at m/z 187.0269.
-
Cleavage of the Amide Bond:
-
Formation of the Benzoyl-type Cation: Cleavage of the N-C bond of the amide is a characteristic fragmentation for aromatic amides, leading to a resonance-stabilized acylium ion.[7] This would result in a fragment at m/z 154.0010. This ion could further lose CO to yield a fragment at m/z 126.0063.
-
Formation of the Chloroacetamido Cation: Cleavage of the C-N bond could produce a protonated chloroacetamide fragment at m/z 93.9928.
-
Diagram: Predicted Positive Ion Fragmentation of this compound
Caption: Predicted major fragmentation pathways in positive ion ESI-MS/MS.
Comparison with Structurally Related Compounds
To build confidence in these predictions, we can compare them to the known fragmentation of similar molecules.
| Compound/Moiety | Common Fragmentation Behavior | Relevance to Target Molecule |
| Fluorobenzoic Acids | In negative ion mode, readily lose CO₂. In positive ion mode, can lose H₂O and subsequently CO. | Supports the predicted loss of CO₂ in negative mode and H₂O/CO in positive mode. |
| Aromatic Amides | Prone to cleavage of the amide N-C bond to form a stable benzoyl cation.[7] | Validates the predicted formation of the m/z 154.00 fragment in positive mode. |
| Chloro-substituted Aromatics | Can undergo dehalogenation (loss of Cl) or elimination of HCl, though this can sometimes be an in-source phenomenon rather than a true CID fragment.[8] | Suggests that a loss of Cl or HCl should be considered as a possible, though perhaps less structurally diagnostic, fragmentation. |
Recommended Experimental Protocol: LC-MS/MS Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be necessary depending on the specific instrumentation and sample matrix.
Sample Preparation
-
Dissolution: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL to create a stock solution.
-
Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative
-
Scan Mode: Full scan (MS1) from m/z 50-500 followed by data-dependent MS/MS (dd-MS2) of the top 3-5 most intense ions.
-
Precursor Ion Isolation: Set the isolation window to the predicted m/z of the [M+H]⁺ (232.02) and [M-H]⁻ (230.00) ions.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.[9]
Diagram: Experimental Workflow
Caption: A typical workflow for the analysis of the target compound.
Conclusion
This guide presents a scientifically grounded, predictive framework for the mass spectrometric analysis of this compound. By understanding the likely fragmentation pathways in both positive and negative ion modes, researchers can more effectively design experiments for its detection and identification. The provided protocol offers a robust starting point for method development. The key to unambiguous identification will be to look for the characteristic isotopic pattern of the molecular ion and the predicted key fragment ions, particularly the loss of CO₂ in negative mode and the formation of the benzoyl-type cation in positive mode.
References
-
Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Ultra trace determination of fluorobenzoic acids in reservoir and ground water using isotope dilution gas chromatography mass spectrometry. ResearchGate. Available at: [Link]
-
Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Available at: [Link]
-
2-Fluorobenzoic acid, tridec-2-ynyl ester. NIST WebBook. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
3-Fluorobenzoic Acid. PubChem. Available at: [Link]
-
Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]
-
Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. ACS Publications. Available at: [Link]
-
Proposed PCI-MS fragmentation pattern for investigated... ResearchGate. Available at: [Link]
-
Identification and quantification of mutagenic halogenated cytosines by gas chromatography, fast atom bombardment, and electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]
-
Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate. Available at: [Link]
-
Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry Class overview. SlideShare. Available at: [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. PMC. Available at: [Link]
-
Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. ResearchGate. Available at: [Link]
-
PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]
-
Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases. PMC. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. uab.edu [uab.edu]
- 4. uab.edu [uab.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validating 2-(2-Chloroacetamido)-4-fluorobenzoic Acid: An Infrared Spectroscopy Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the validation of 2-(2-Chloroacetamido)-4-fluorobenzoic acid using Fourier Transform Infrared (FTIR) spectroscopy, a powerful and accessible analytical technique. We will delve into the expected spectral features of this molecule, outline a robust experimental protocol for data acquisition, and compare the expected peak assignments with established literature values.
The Molecular Blueprint: Predicting the IR Spectrum
This compound is a multifaceted molecule possessing several key functional groups, each with a characteristic vibrational signature in the infrared region of the electromagnetic spectrum. Understanding these individual contributions is paramount to interpreting the final spectrum and confirming the compound's identity.
The primary functional groups present are:
-
A carboxylic acid , which will exhibit a very broad O-H stretching vibration due to hydrogen bonding, and a strong, sharp carbonyl (C=O) stretch.
-
A secondary amide , characterized by N-H stretching and bending vibrations, as well as a distinct carbonyl (C=O) stretch known as the Amide I band.
-
A substituted aromatic ring , which will show characteristic C-H and C=C stretching and bending vibrations.
-
A carbon-chlorine (C-Cl) bond .
-
A carbon-fluorine (C-F) bond .
The interplay of these groups, including electronic effects and potential intramolecular hydrogen bonding, will define the unique IR spectrum of this compound.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the acquisition of a reliable and reproducible IR spectrum, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, minimizing potential for error and maximizing data quality.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable for this analysis.
Sample Preparation (Attenuated Total Reflectance - ATR): The ATR technique is recommended for its simplicity, minimal sample preparation, and good reproducibility.
-
Crystal Cleaning: Before sample analysis, ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal. This spectrum will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans is generally sufficient to achieve a good signal-to-noise ratio.
Data Presentation: Expected IR Absorption Peaks
The following table summarizes the expected characteristic infrared absorption peaks for this compound, based on established group frequencies from the literature.[1][2][3][4][5]
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group & Vibrational Mode |
| 3300 - 2500 | Broad, Strong | Carboxylic Acid: O-H Stretch (Hydrogen-bonded) |
| ~3300 | Medium, Sharp | Secondary Amide: N-H Stretch |
| 3100 - 3000 | Medium to Weak | Aromatic: C-H Stretch |
| ~1700 - 1680 | Strong, Sharp | Carboxylic Acid: C=O Stretch |
| ~1680 - 1640 | Strong, Sharp | Secondary Amide: C=O Stretch (Amide I Band) |
| 1620 - 1590 | Medium | Secondary Amide: N-H Bend (Amide II Band)[6] |
| 1600 - 1450 | Medium to Weak | Aromatic: C=C Ring Stretch |
| 1400 - 1000 | Strong | C-F Stretch |
| 1320 - 1210 | Medium | Carboxylic Acid: C-O Stretch |
| 850 - 550 | Medium to Weak | C-Cl Stretch[3] |
| 900 - 675 | Medium to Strong | Aromatic: C-H Out-of-plane Bend |
Validation Workflow: A Logical Approach
The validation of this compound via IR spectroscopy follows a logical progression from sample preparation to final data interpretation and comparison.
Caption: Workflow for the validation of this compound using FTIR spectroscopy.
Comparative Analysis with Alternative Techniques
While FTIR spectroscopy is a rapid and informative technique for functional group identification, a comprehensive structural elucidation often benefits from complementary analytical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This would allow for the unambiguous determination of the substitution pattern on the aromatic ring and the connectivity of the entire molecule.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact molecular weight of the compound, confirming its elemental composition (C₉H₇ClFNO₃).[8] Fragmentation patterns observed in MS/MS experiments could further corroborate the proposed structure.
References
-
Northern Illinois University, Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
-
University of California, Los Angeles. IR Chart. [Link]
-
Chemspace. This compound. [Link]
-
ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
E3S Web of Conferences. The Organochlorine Pesticide Residues of Mesona Chinensis Benth by Near Infrared (NIR) Spectroscopy and Chemometrics. [Link]
-
Bentham Science. IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. [Link]
-
LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]
-
SlideShare. The features of IR spectrum. [Link]
-
Michigan State University. Table of Characteristic IR Absorptions. [Link]
-
National Center for Biotechnology Information. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
National Center for Biotechnology Information. 2-Chloro-4-fluorobenzoic acid. [Link]
-
National Center for Biotechnology Information. 4-Chloro-2-(2-chloroacetamido)benzoic acid. [Link]
-
National Center for Biotechnology Information. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
-
Wikipedia. 4-Fluorobenzoic acid. [Link]
-
Scribd. Organic IR Absorption Guide. [Link]
-
MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
-
ResearchGate. Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. [Link]
-
Environmental Protection Agency. TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]
-
National Institute of Standards and Technology. 2-Chloro-4-fluorobenzoic acid. [Link]
-
National Institute of Standards and Technology. Anthranilic acid, n-[(chloroethyl)carbamoyl]-. [Link]
-
ResearchGate. FTIR spectrum of the 4-chloroaniline single crystal. [Link]
-
The University of the West Indies, Mona. The IR Spectrum of 4-chloroaniline. [Link]
Sources
- 1. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chem-space.com [chem-space.com]
A Comparative Guide to Purity Assay Standards for 2-(2-Chloroacetamido)-4-fluorobenzoic acid
In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for determining the purity of 2-(2-Chloroacetamido)-4-fluorobenzoic acid, a key building block in medicinal chemistry. We will delve into the principles, protocols, and comparative performance of classical and modern analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate purity assay for their specific needs.
Introduction to this compound and the Imperative of Purity
This compound (CAS No. 929973-85-3) is a halogenated aromatic carboxylic acid.[1][2] Its molecular structure, featuring a carboxylic acid group, an amide linkage, and halogen substituents, dictates the choice of analytical techniques for its purity assessment. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust and validated analytical methods are not just a regulatory requirement but a scientific necessity.[3][4]
This guide will compare three principal analytical techniques for the purity determination of this compound:
-
Acid-Base Titration: A classic, absolute quantitative method.
-
High-Performance Liquid Chromatography (HPLC): A highly specific and versatile separation technique.
-
Gas Chromatography (GC): A powerful technique for volatile and semi-volatile compounds, particularly when coupled with specific detectors.
Comparative Analysis of Purity Assay Methodologies
The selection of a purity assay method is a critical decision driven by factors such as the intended purpose of the analysis (e.g., routine quality control, impurity profiling), the nature of potential impurities, and the required level of sensitivity and specificity.
Principle and Rationale of Each Technique
Acid-Base Titration directly quantifies the carboxylic acid functionality of the molecule.[5][6] It is a stoichiometric method where a standardized solution of a base, typically sodium hydroxide (NaOH), is used to neutralize the acidic proton of the carboxylic acid group.[7] The endpoint is determined using a colorimetric indicator or potentiometrically. While offering high accuracy and precision for the bulk analyte, its primary limitation is its lack of specificity; it cannot distinguish between the target analyte and any acidic impurities.[8]
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power.[8][9] For aromatic carboxylic acids, reversed-phase HPLC is the most common mode.[8][10][11] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8] By adjusting the mobile phase composition and pH, excellent separation of the main component from structurally similar impurities can be achieved. UV detection is typically employed, leveraging the chromophoric nature of the aromatic ring.
Gas Chromatography (GC) is a separation technique suited for thermally stable and volatile or semi-volatile compounds.[12] While this compound itself has limited volatility, derivatization can be employed to convert it into a more volatile ester. However, a more direct approach for related, more volatile impurities might be considered. Given the halogenated nature of the molecule, highly selective and sensitive detectors like an Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD) are advantageous.[13][14][15] These detectors provide enhanced selectivity for halogenated compounds, minimizing interference from non-halogenated matrix components.[14][15]
Performance Comparison
The performance of these analytical techniques can be evaluated based on several key validation parameters as defined by regulatory bodies like the ICH.[3]
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Specificity | Low (quantifies total acidity) | High (separates analyte from impurities) | High (with appropriate column and detector) |
| Sensitivity | Moderate (mg range) | High (µg to ng range) | Very High (pg to fg range with specific detectors) |
| Accuracy | High (for bulk assay) | High | High |
| Precision | High | High | High |
| Linearity | Not applicable | Excellent | Excellent |
| Range | Limited to assay | Wide | Wide |
| Robustness | High | Moderate | Moderate |
| Impurity Profiling | Not possible | Excellent | Good for volatile impurities |
Experimental Protocols
The following protocols are provided as a starting point and should be thoroughly validated in the user's laboratory to ensure their suitability for the intended purpose.[4][9][16]
Protocol 1: Purity by Acid-Base Titration
This protocol determines the total acidic content, providing an assay of the bulk material.
Instrumentation and Reagents:
-
Analytical balance (4 decimal places)
-
Burette (50 mL, Class A)
-
Magnetic stirrer and stir bar
-
pH meter or phenolphthalein indicator
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (95%), neutralized
-
High-purity water
Procedure:
-
Accurately weigh approximately 200 mg of this compound into a 250 mL Erlenmeyer flask.[7]
-
Add 50 mL of neutralized ethanol to dissolve the sample. Gentle warming may be required.
-
Add 2-3 drops of phenolphthalein indicator or immerse a calibrated pH electrode into the solution.
-
Titrate with standardized 0.1 M NaOH solution until a persistent faint pink color is observed (for indicator) or the equivalence point is reached (for potentiometric titration).[6][17]
-
Record the volume of NaOH consumed.
-
Perform a blank titration with 50 mL of neutralized ethanol and subtract this volume from the sample titration volume.
-
Calculate the purity using the following formula: Purity (%) = (V_NaOH × M_NaOH × MW) / (W_sample × 10) Where:
-
V_NaOH = Volume of NaOH consumed (mL)
-
M_NaOH = Molarity of NaOH solution
-
MW = Molecular weight of this compound (217.59 g/mol )
-
W_sample = Weight of the sample (g)
-
Diagram: Acid-Base Titration Workflow
Caption: Workflow for purity determination by acid-base titration.
Protocol 2: Purity and Impurity Profiling by HPLC
This method provides high specificity for the separation of the main component from potential impurities, such as the starting material 2-chloro-4-fluorobenzoic acid.[18]
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (reagent grade)
-
High-purity water
-
Reference standard of this compound
-
Reference standards of known potential impurities (if available)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of approximately 1 mg/mL. Prepare working standards by further dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the reference standard.
-
Calculate the purity by area normalization: Purity (%) = (Area_main_peak / Total_area_of_all_peaks) × 100
Diagram: HPLC Analysis Workflow
Caption: Workflow for purity and impurity analysis by HPLC.
Protocol 3: Analysis of Volatile Halogenated Impurities by GC
This protocol is designed to detect and quantify potential volatile halogenated impurities.
Instrumentation and Reagents:
-
Gas Chromatograph (GC) with an Electron Capture Detector (ECD) or Halogen-Specific Detector (XSD)
-
Capillary column suitable for polar compounds (e.g., DB-WAX)
-
Helium or Nitrogen (high purity) as carrier gas
-
Methanol or other suitable solvent (GC grade)
-
Reference standards of potential volatile impurities
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 220 °C, hold for 5 min
-
-
Carrier Gas Flow: 1.5 mL/min (constant flow)
-
Detector Temperature: 300 °C (ECD)
-
Injection Volume: 1 µL (splitless)
Procedure:
-
Standard Preparation: Prepare stock and working standard solutions of potential volatile impurities in the chosen solvent.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the solvent.
-
Inject the standard and sample solutions into the GC system.
-
Identify and quantify impurities based on the retention times and peak areas of the reference standards.
Diagram: GC Analysis Workflow
Caption: Workflow for volatile halogenated impurity analysis by GC.
Conclusion: Selecting the Optimal Method
The choice of the most suitable purity assay for this compound is contingent upon the specific analytical objective.
-
For a rapid, accurate, and precise determination of the bulk material's purity without the need for impurity identification, acid-base titration is a cost-effective and reliable method.
-
For comprehensive purity assessment, including the separation, identification, and quantification of non-volatile impurities, HPLC is the unequivocally superior technique, offering high specificity and sensitivity. It is the recommended method for quality control and regulatory submissions.
-
GC with a halogen-specific detector serves as a valuable complementary technique, specifically for the targeted analysis of volatile halogenated impurities that may not be amenable to HPLC analysis.
A multi-faceted approach, potentially employing titration for routine batch release and HPLC for in-depth impurity profiling and stability studies, will provide the most comprehensive quality assessment for this compound. All methods must be rigorously validated to ensure they are fit for their intended purpose, thereby guaranteeing the quality and safety of the final pharmaceutical product.[4][9][16]
References
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- Validation Of Analytical Methods For Pharmaceutical Analysis - Sema. (n.d.).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
- Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.).
- Carboxyl compounds and their derivatives. (2023, May 24).
- Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > Gas Chromatography - CLU-IN. (2018, September 7).
- Gas Chromatography - Cornerstone Analytical Laboratories. (n.d.).
- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.).
- What is the procedure for determining carboxylic acid groups by the acid-base titration? (2018, May 31).
- Carboxylic Acid Unknowns and Titration. (n.d.).
- Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018, February 28).
- Titrimetric Determination of Carboxylic Acid Chloride. (n.d.).
- Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. (n.d.).
- Titration of the Unknown Carboxylic Acid by Dr. Gergens. (n.d.).
- Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. (2022, November 9).
- Chapter XII Analysis and Control of Aromatic Pharmaceutical Preparations. (n.d.).
- A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004, January 15).
- This compound - C9H7ClFNO3 | CSSB00000021551. (n.d.).
- A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF. (2025, August 6).
- CAS 2252-51-9 2-Chloro-4-fluorobenzoic acid Impurity - Anant Pharmaceuticals Pvt. Ltd. (n.d.).
- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (2023, June 6).
- 2-Chloro-4-fluorobenzoic acid 99 2252-51-9 - Sigma-Aldrich. (n.d.).
- 2-Chloro-4-fluorobenzoic acid - the NIST WebBook. (n.d.).
- 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem. (n.d.).
- 2252-51-9|2-Chloro-4-fluorobenzoic acid|BLD Pharm. (n.d.).
- 2-Chloro-4-fluorobenzoic acid | 2252-51-9 - Sigma-Aldrich. (n.d.).
Sources
- 1. This compound - C9H7ClFNO3 | CSSB00000021551 [chem-space.com]
- 2. 2-Chloro-4-fluorobenzoic acid | C7H4ClFO2 | CID 75259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. moodle.univ-dbkm.dz [moodle.univ-dbkm.dz]
- 9. scispace.com [scispace.com]
- 10. helixchrom.com [helixchrom.com]
- 11. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 13. CLU-IN | Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > Gas Chromatography [clu-in.org]
- 14. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 16. sps.nhs.uk [sps.nhs.uk]
- 17. Titration of the Unknown Carboxylic Acid by Dr. Gergens [homework.sdmesa.edu]
- 18. anantlabs.com [anantlabs.com]
A Senior Application Scientist's Guide to the Crystal Structure Determination of 2-(2-Chloroacetamido)-4-fluorobenzoic acid: A Comparative Workflow
Foreword for the Modern Researcher
In the landscape of contemporary drug development, a profound understanding of a molecule's solid-state properties is not merely academic—it is a cornerstone of rational drug design. The spatial arrangement of atoms in a crystal lattice dictates critical physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth, practical walkthrough for the crystal structure determination of a novel compound, using 2-(2-Chloroacetamido)-4-fluorobenzoic acid as a representative case study. We will navigate the journey from synthesis to the final crystallographic information file (CIF), emphasizing not just the "how" but the critical "why" behind each experimental choice. This document is designed for researchers, scientists, and drug development professionals who seek to move beyond routine analysis to a deeper, more insightful level of solid-state characterization.
Synthesis and Verification of this compound
The journey to a crystal structure begins with the pure, well-characterized compound. The synthesis of this compound is conceptually straightforward, involving the acylation of 2-amino-4-fluorobenzoic acid with chloroacetyl chloride.
Experimental Protocol: Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-4-fluorobenzoic acid (1 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add an organic base, such as triethylamine (1.1 eq.), to the solution to act as a proton scavenger.
-
Acylation: Cool the mixture in an ice bath (0 °C). Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, quench the reaction with distilled water. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Purification: Filter the crude product and wash with cold water. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[2]
-
Drying: Dry the purified product under vacuum.
Structural Confirmation
Before proceeding to crystallization trials, it is imperative to confirm the identity and purity of the synthesized compound using a suite of spectroscopic techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Confirms the proton environment and connectivity. | Signals corresponding to the aromatic protons, the methylene protons of the chloroacetyl group, and the acidic proton of the carboxylic acid. |
| ¹³C NMR | Confirms the carbon skeleton. | Resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and the methylene carbon. |
| FT-IR | Identifies key functional groups. | Characteristic stretches for N-H (amide), C=O (amide and carboxylic acid), and C-Cl bonds. |
| Mass Spec. | Confirms the molecular weight. | A molecular ion peak corresponding to the mass of C₉H₇ClFNO₃ (231.61 g/mol ).[3] |
The Art and Science of Crystallization
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the molecules to self-assemble into a highly ordered, three-dimensional lattice. Slow, controlled crystallization is key.
Comparative Crystallization Techniques
| Method | Description | Rationale and Best Use |
| Slow Evaporation | A solution of the compound is left undisturbed in a vial covered with a perforated film, allowing the solvent to evaporate slowly over days or weeks.[4] | This is the most common and often successful method. The slow removal of solvent allows molecules to orient themselves into a low-energy, crystalline state. It is ideal for compounds that are stable at room temperature. |
| Vapor Diffusion | A concentrated solution of the compound in a good solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization. | This technique offers finer control over the rate of crystallization compared to slow evaporation. It is particularly useful for sensitive molecules that might decompose over longer evaporation times. |
| Cooling Crystallization | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. | This method is effective for compounds that exhibit a significant change in solubility with temperature. The cooling rate must be carefully controlled to prevent the formation of microcrystalline powder. |
For this compound, a molecule with multiple hydrogen bonding sites (the carboxylic acid and the amide group), slow evaporation from a moderately polar solvent like ethanol or ethyl acetate is a logical starting point.
The Definitive Technique: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. It provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.
Experimental Workflow: SC-XRD
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Causality in Experimental Choices for SC-XRD
-
Why a low temperature? Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms. This results in a sharper diffraction pattern and a more precise determination of atomic positions.
-
Why specific X-ray sources? The choice of X-ray source (e.g., Molybdenum or Copper) depends on the size of the unit cell and the elements present in the crystal. For organic compounds, Mo Kα radiation is a common choice.
-
Why direct methods for structure solution? For small molecules like the one in our case study, direct methods, as implemented in software like SHELXT, are powerful algorithms that can determine the initial phases of the structure factors directly from the diffraction intensities, leading to an initial electron density map.[4]
Complementary and Comparative Techniques
While SC-XRD is definitive, it is not a routine technique for batch-to-batch analysis. Powder X-ray Diffraction (PXRD) and thermal analysis methods serve as crucial complementary techniques for quality control and for studying polymorphism.
Powder X-ray Diffraction (PXRD)
PXRD provides a characteristic "fingerprint" of a crystalline solid. While it does not provide the atomic-level detail of SC-XRD, it is invaluable for:
-
Phase Identification: Comparing the PXRD pattern of a new batch to a reference pattern generated from the single-crystal structure confirms that the same crystalline form has been produced.
-
Polymorph Screening: Different polymorphs of a compound will produce distinct PXRD patterns.
-
Assessing Crystallinity: The sharpness of the peaks in a PXRD pattern is related to the degree of crystallinity.
| Parameter | Single-Crystal XRD | Powder XRD |
| Sample Type | Single, high-quality crystal (0.1-0.5 mm) | Microcrystalline powder |
| Information | 3D atomic arrangement, bond lengths, angles, unit cell | 2θ peak positions and intensities, lattice parameters |
| Primary Use | Absolute structure determination | Phase identification, polymorph screening, quality control |
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal behavior of the compound.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It can detect melting points, phase transitions, and crystallization events.
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to detect the presence of solvates.
Predicted Structural Features of this compound
Based on the known crystal structures of related benzoic acids and amides, we can predict the key intermolecular interactions that will likely govern the crystal packing of this compound.[5][6]
The most significant interactions are expected to be:
-
Carboxylic Acid Dimerization: Benzoic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.[6]
-
Amide Hydrogen Bonding: The N-H group of the amide is a good hydrogen bond donor, and the C=O group is a good acceptor. These will likely form N-H···O hydrogen bonds, linking the carboxylic acid dimers into chains or sheets.[7]
These interactions create a robust supramolecular structure, which is a key determinant of the crystal's physical properties.
Caption: Predicted Hydrogen Bonding Interactions.
Conclusion: From Molecule to Crystal
The determination of a crystal structure is a systematic process that integrates synthesis, crystallization, and a hierarchy of analytical techniques. While single-crystal X-ray diffraction stands as the ultimate arbiter of atomic arrangement, a comprehensive understanding relies on its synergy with powder diffraction, spectroscopy, and thermal analysis. For a novel molecule like this compound, the anticipated interplay of strong hydrogen bonding motifs provides a predictive framework for its supramolecular assembly. This guide has outlined a robust, logic-driven approach, providing the modern researcher with the necessary tools to confidently navigate the path from a synthesized powder to a fully characterized, three-dimensional crystalline solid.
References
-
Banerjee, B., Sharma, V., Sharma, A., Kaur, G., & Gupta, V. K. (2022). Synthesis, Characterization and Hirshfeld Surface Analysis of 2-Aminobenzothiazol With 4-Fluorobenzoic Acid Co-Crystal. European Journal of Chemistry, 13(2), 206-213. [Link]
-
Chemspace. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
-
PubChem. (n.d.). 2-Chloro-4-fluorobenzoic acid. Retrieved from [Link]
-
Nawaz, H., Abbasi, F., & Riaz, M. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1338-1355. [Link]
-
European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. 13(2), 206-213. [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 8(11). [Link]
-
Pavithra J, et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91-95. [Link]
-
Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4933. [Link]
-
Ferguson, G., et al. (2016). Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1334-1338. [Link]
-
PubChem. (n.d.). 4-Chloro-2-(2-chloroacetamido)benzoic acid. Retrieved from [Link]
-
MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules, 28(24), 7984. [Link]
-
National Institutes of Health. (2021). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74-79. [Link]
-
National Center for Biotechnology Information. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4933. [Link]
-
Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 68-76. [Link]
-
Berkeley Global Science Institute. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Science, 361(6397). [Link]
Sources
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 3. This compound - C9H7ClFNO3 | CSSB00000021551 [chem-space.com]
- 4. eurjchem.com [eurjchem.com]
- 5. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening | MDPI [mdpi.com]
- 6. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide [research-repository.st-andrews.ac.uk]
distinguishing 2-(2-Chloroacetamido)-4-fluorobenzoic acid from isomers
Technical Comparison Guide: Distinguishing 2-(2-Chloroacetamido)-4-fluorobenzoic Acid from Isomers
Executive Summary & Strategic Importance
This compound (CAS: 929973-85-3) is a critical covalent warhead precursor and scaffold used in the synthesis of 4-anilinoquinazoline kinase inhibitors (e.g., Afatinib derivatives). Its purity is paramount because regioisomeric impurities—specifically the 2,5-difluoro or 2,3-difluoro analogs—possess similar solubilities and reactivities but drastically alter the structure-activity relationship (SAR) of the final drug candidate.
This guide provides a definitive analytical framework to distinguish the target 2,4-isomer from its most common regioisomers (2,5-isomer) and its dehydrated cyclized impurity (Benzoxazinone/Quinazolinone derivatives).
The Isomer Challenge: Origins and Structures
The primary challenge stems from the starting material, 2-amino-4-fluorobenzoic acid. Impurities in this aniline precursor (often 2-amino-5-fluorobenzoic acid) carry through the acylation step. Additionally, the "ortho-effect" of the carboxylic acid and amide groups creates a risk of spontaneous cyclization.
Pathway & Impurity Diagram
Figure 1: Synthesis pathway showing the origin of regioisomeric and cyclized impurities.
Analytical Strategy 1: NMR Spectroscopy (The Gold Standard)
NMR is the most reliable method for distinguishing regioisomers due to the distinct coupling patterns (J-values) of the aromatic protons relative to the Fluorine atom (
Mechanism of Distinction
The position of the Fluorine atom dictates the splitting pattern of the protons.
-
Target (2,4-Isomer): Fluorine is at position 4.[1][2][3]
-
H-3: Adjacent to F (Ortho coupling) and NH (singlet-like broadening).
-
H-6: Ortho to Carboxyl, Meta to Fluorine.
-
-
Impurity (2,5-Isomer): Fluorine is at position 5.[2]
-
H-6: Ortho to Carboxyl, Ortho to Fluorine .
-
Comparative NMR Data Table
| Proton Position | Target: 2,4-Isomer (Predicted) | Isomer: 2,5-Isomer (Predicted) | Distinguishing Feature |
| H-3 | dd ( | d ( | H-3 in Target has large F-coupling (dd); H-3 in 2,5 is H-H coupled (d). |
| H-5 | td or ddd ( | td (Multiplet) | H-5 in Target is flanked by H-6 and F. |
| H-6 | dd ( | dd ( | CRITICAL: H-6 coupling to F is Meta (Small) in Target vs. Ortho (Large) in 2,5-Isomer. |
| 19F NMR | Shift varies by solvent, but 2,4 is typically downfield of 2,5. |
Expert Insight: Focus on H-6 (the proton adjacent to the carboxylic acid, typically the most downfield aromatic signal ~8.0 ppm). In the Target (2,4) , it appears as a dd with one large H-H coupling (~9Hz) and one medium H-F coupling (~6Hz). In the 2,5-Isomer , H-6 couples ortho to Fluorine, showing a larger H-F coupling (~9-10Hz) and a small meta H-H coupling (~3Hz).
Analytical Strategy 2: HPLC Separation
While NMR confirms structure, HPLC quantifies purity. The open-chain acid (Target) and the cyclized benzoxazinone (Impurity B) have drastically different polarities.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation of COOH).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 minutes.
Retention Behavior:
-
Target (Acid): Elutes earlier (more polar due to free -COOH and -NH).
-
Cyclized Impurity (Benzoxazinone): Elutes later (less polar, loss of H-bond donor/acceptor).
-
Regioisomers: Often co-elute or elute very closely. Requires "Purity Threshold" checks using a Phenyl-Hexyl column for enhanced
selectivity if C18 fails.
Experimental Protocols
Protocol A: Synthesis of Analytical Standard
Use this to generate the reference material.
-
Dissolution: Dissolve 2-amino-4-fluorobenzoic acid (1.0 eq) in dry Acetone or THF.
-
Base: Add
(1.2 eq) or Pyridine (1.1 eq). -
Addition: Cool to 0°C. Dropwise add Chloroacetyl chloride (1.1 eq).
-
Reaction: Stir at RT for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Note: Avoid heating to prevent cyclization to the benzoxazinone.
-
-
Workup: Acidify with 1N HCl to pH 2. Precipitate usually forms. Filter and wash with cold water. Recrystallize from Ethanol/Water.[1]
Protocol B: Identification Decision Tree
Figure 2: Logical workflow for confirming identity and purity.
References
-
Synthesis & Cyclization Pathways
-
Zhang, J., et al. "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives." Molecules, 2010. Link
-
-
NMR Data for Fluorobenzoic Acids
-
General Coupling Constants
-
Iowa State University. "NMR Coupling Constants Guide." Link
-
-
Compound Data
-
PubChem. "2-Chloro-4-fluorobenzoic acid (Precursor Analog)." Link
-
Sources
Technical Validation Series: Characterization and Purity Assessment of 2-(2-Chloroacetamido)-4-fluorobenzoic Acid
Executive Summary & Application Context
2-(2-Chloroacetamido)-4-fluorobenzoic acid is a critical intermediate in the synthesis of quinazolinone-based bioactive molecules, particularly EGFR inhibitors and agrochemicals. Its synthesis involves the acylation of 2-amino-4-fluorobenzoic acid with chloroacetyl chloride.
The Analytical Challenge:
While NMR (
This guide provides a comparative dataset and a validated protocol for the elemental characterization of this compound, addressing the specific challenges posed by the fluorine atom during combustion analysis.
Comparative Elemental Analysis Data
The following data compares the Target Compound against its Starting Material (SM) and its primary Cyclized Impurity. This comparison is vital because the cyclization often occurs spontaneously under acidic/thermal stress, and the two compounds have distinct C/H/N profiles.
Table 1: Theoretical vs. Experimental Composition
| Compound | Formula | MW ( g/mol ) | Element | Theoretical (%) | Exp.[1] Specification ( | Diagnostic Shift |
| Target Product (Open Chain) | 231.61 | C H N | 46.67 3.05 6.05 | 46.27 – 47.072.65 – 3.455.65 – 6.45 | Primary Reference | |
| Starting Material (2-Amino-4-fluorobenzoic acid) | 155.13 | CHN | 54.193.909.03 | — | High %N (+3%) High %C (+7.5%) | |
| Cyclized Impurity (Quinazolinone derivative) | 213.59 | CHN | 50.602.836.56 | — | High %C (+4%) Loss of Water ( |
Expert Insight: Interpreting the Data
-
Nitrogen Drop: The reaction consumes the aniline. If your Experimental %N remains near 9%, the reaction failed.
-
Carbon Dilution: The addition of the chloroacetyl group adds mass (chlorine/oxygen) that is "carbon-poor" relative to the benzene ring, dropping %C from 54.19% to 46.67%.
-
The Cyclization Trap: If your %C reads high (~50.6%) but %N is stable (~6.5%), your product has likely cyclized (dehydrated) during drying or recrystallization.
Visualization: Synthesis & Impurity Pathways
The following diagram illustrates the chemical relationship between the species analyzed in Table 1.
Figure 1: Reaction pathway showing the origin of the target compound and its dehydration impurity.
Validated Experimental Protocols
A. Synthesis (Representative Scale)
Note: This protocol is optimized to minimize cyclization.
-
Dissolution: Dissolve 2-amino-4-fluorobenzoic acid (1.55 g, 10 mmol) in anhydrous THF (15 mL).
-
Acylation: Cool to 0°C. Add chloroacetyl chloride (1.24 g, 11 mmol) dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Avoid reflux.
-
Quench: Pour mixture into ice-water (50 mL). The product precipitates as a white solid.[2]
-
Isolation: Filter and wash with cold water (2 x 10 mL) to remove HCl salts.
B. Purification for Analytical Grade
Crucial Step: Standard drying at high heat (>80°C) often triggers cyclization.
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool slowly to 4°C.
-
Drying: Dry in a vacuum desiccator over
at room temperature for 24 hours. Do not oven dry.
C. Elemental Analysis Method (Combustion)
The Fluorine Interference: Fluorine can attack silica combustion tubes to form volatile
-
Instrument: Thermo Fisher FlashSmart or Exeter 440 (or equivalent).
-
Combustion Aid: Add 5–10 mg of Vanadium Pentoxide (
) or Tungsten Trioxide ( ) to the tin capsule. This acts as a flux to ensure complete fluorocarbon decomposition and binds fluorine. -
Temperature: Reactor temperature must be
. -
Standard: Calibrate using a fluorinated standard (e.g., 4-fluorobenzoic acid) rather than acetanilide to account for F-specific tailing.
Troubleshooting Decision Tree
Use this logic flow to interpret "Failed" EA results.
Figure 2: Diagnostic logic for interpreting elemental analysis deviations.
References
-
American Chemical Society (ACS). (2023). Author Guidelines for Elemental Analysis and Purity. Retrieved from [Link]
-
Exeter Analytical. (2013).[3] CHN determination of highly fluorinated organic compounds. Scientist Live. Retrieved from [Link]
-
Organic Syntheses. (2010). Synthesis of 2-Amino-3-fluorobenzoic acid (Analogous chemistry). Org. Synth. 2010, 87, 105-114. Retrieved from [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Strategy: 2-(2-Chloroacetamido)-4-fluorobenzoic Acid
Executive Safety Summary: The Alkylating Hazard
Do not treat this compound merely as an organic acid.
While 2-(2-Chloroacetamido)-4-fluorobenzoic acid contains a benzoic acid moiety, the primary safety driver is the
The Safety Implication: This compound is an electrophilic alkylating agent . Unlike simple acids that cause immediate, reversible irritation, alkylating agents can modify your own proteins, leading to:
-
Skin Sensitization: Permanent immunological priming (Allergic Contact Dermatitis). Once sensitized, trace exposure can trigger severe reactions.
-
Cytotoxicity: Potential for direct cellular damage upon absorption.
This guide prioritizes barrier integrity to prevent the initial sensitization event.
Hazard Architecture & Logic Flow
The following diagram illustrates the decision-making logic based on the molecule's Structure-Activity Relationship (SAR).
Figure 1: Hazard identification logic flow deriving PPE requirements from the electrophilic nature of the chloroacetamide group.
PPE Technical Specifications (The Matrix)
Standard laboratory PPE is insufficient for alkylating agents in solution. Use the following matrix to select equipment based on the state of matter .
Glove Selection Strategy
Critical Insight: Halogenated organic compounds can permeate thin nitrile gloves without visible degradation. The "Double-Gloving" technique creates a sacrificial outer layer and a visual indicator for breach.
| Parameter | Solid Handling (Weighing) | Solution Handling (Synthesis/Workup) |
| Primary Layer | Nitrile (4-5 mil) | High-Breakthrough Nitrile (6+ mil) or Laminate |
| Inner Layer | Nitrile (colored) | Nitrile (Brightly colored) |
| Rationale | Prevents dust contact.[1] | Prevents solvent-mediated permeation of the alkylator. |
| Change Frequency | Every 60 mins or after touch. | IMMEDIATELY upon splash.[2][3] |
Respiratory & Body Protection[1][2][4][5][6]
-
Respiratory:
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (if outside hood): Full-face respirator with P100 (HEPA) cartridges. Note: N95 offers insufficient protection against potential organic vapors if the solid has residual volatility or is in solution.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of airborne dust entering from the side.
-
Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.
Operational Protocols
Protocol: Safe Weighing & Transfer
Objective: Eliminate static-driven dust dispersion.
-
Engineering Control: Place the balance inside the fume hood or a powder containment enclosure.
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Chloroacetamides are often fluffy solids that carry static charge.
-
The "Sandwich" Method:
-
Tare the weighing boat.
-
Add the chemical.[4]
-
Cover the boat with a larger weigh boat or foil before moving it out of the balance draft shield.
-
Transport to the reaction vessel immediately.
-
Protocol: Spill Cleanup (Dry Powder)
Do not sweep. Sweeping aerosolizes the sensitizer.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Don double gloves and respiratory protection.
-
Cover: Gently lay a chemically compatible absorbent pad or damp paper towel over the powder to prevent lofting.
-
Wet Wipe: Wipe from the outside in using a solvent in which the compound is soluble (e.g., Acetone or Ethanol) to capture the residue.
-
Decontaminate: Wash the surface with a mild surfactant (soap/water) followed by a solvent rinse.
Waste Management & Disposal Logic
Proper disposal prevents downstream environmental toxicity. Halogenated organics require specific incineration protocols to prevent the formation of dioxins or incomplete combustion.
Waste Segregation Table
| Waste Stream | Classification | Container Labeling | Disposal Method |
| Mother Liquor / Solvents | Halogenated Organic | "Flammable, Toxic, Halogenated" | High-Temp Incineration (>1100°C) |
| Solid Waste (Gloves/Towels) | Hazardous Solid | "Contaminated Debris - Toxic" | Hazardous Waste Landfill or Incineration |
| Aqueous Washes | Toxic Aqueous | "Aqueous Waste - Trace Halogens" | Water Treatment (Carbon Adsorption) |
Chemical Deactivation (Quenching)
If you must deactivate a concentrated solution before disposal: React the waste stream with a nucleophile (e.g., aqueous sodium thiosulfate or dilute ammonia) to open the chloroacetamide ring or displace the chloride, rendering the "warhead" inactive. Validate this chemically before attempting on a large scale.
Visualization of Operational Workflow
Figure 2: Step-by-step operational workflow emphasizing containment and immediate solubilization.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Fisher Scientific. (2023).[3] Safety Data Sheet: 2-Chloroacetamide. (Used as SAR proxy for the chloroacetamide moiety hazard profile).
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves. (Data on halogenated solvent permeation). [4]
-
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Management: Halogenated Solvents.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
